3-(3-Fluorophenyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUGPINHJHSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620056 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80254-64-4 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Fluorophenyl)phenol preparation experimental details
An In-depth Technical Guide to the Preparation of 3-(3-Fluorophenyl)phenol
Introduction
This compound is a biaryl compound featuring two interconnected benzene rings, one of which is substituted with a fluorine atom and the other with a hydroxyl group. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic preparation of this compound, focusing on robust and widely adopted laboratory methodologies. It is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices.
Synthetic Strategies: A Mechanistic Perspective
The core challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the two aromatic rings. While several methods exist for forging such bonds, palladium-catalyzed cross-coupling reactions have become the gold standard due to their efficiency, reliability, and broad functional group tolerance.
Primary Recommendation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for this transformation. It involves the coupling of an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[1] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups (including the acidic proton of a phenol), and the commercial availability of a vast library of starting materials.[2][3][4]
For the synthesis of this compound, the key disconnection is between the two phenyl rings. This leads to a straightforward and highly effective strategy: coupling 3-fluorophenylboronic acid with 3-bromophenol.
Alternative Method: The Ullmann Condensation
Historically, the Ullmann reaction, which uses copper catalysis to couple aryl halides, was a primary method for forming biaryl linkages.[5] While effective, classic Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper. Modern variations have been developed using ligands that facilitate the reaction under milder conditions, making it a viable, though often less preferred, alternative to the Suzuki-Miyaura coupling for specific applications.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This section provides a detailed, field-proven protocol for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Reaction Scheme
Caption: Synthesis of this compound via Suzuki-Miyaura coupling of 3-bromophenol and 3-fluorophenylboronic acid.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromophenol | 591-20-8 | 173.01 | 10.0 | 1.73 g |
| 3-Fluorophenylboronic Acid | 13941-96-7 | 139.92 | 12.0 (1.2 eq) | 1.68 g |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.3 (3 mol%) | 347 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 25.0 (2.5 eq) | 3.46 g |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 40 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Vessel Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.73 g, 10.0 mmol), 3-fluorophenylboronic acid (1.68 g, 12.0 mmol), potassium carbonate (3.46 g, 25.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Causality Check: An excess of the boronic acid (1.2 eq) is used to ensure complete consumption of the more valuable aryl bromide. Potassium carbonate is a crucial base required to facilitate the transmetalation step of the catalytic cycle by forming a more nucleophilic boronate species.[1] The palladium catalyst is the heart of the reaction, enabling the C-C bond formation.
-
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Causality Check: A biphasic solvent system like dioxane/water is highly effective. Dioxane solubilizes the organic starting materials and intermediates, while water dissolves the inorganic base, allowing all components to interact at the interface.
-
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 15 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. Maintain the inert atmosphere throughout the reaction.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 3-bromophenol spot is consumed (typically 12-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the product.
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle is a well-established three-step process involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromophenol, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronate species (formed by the reaction of 3-fluorophenylboronic acid with the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 80254-64-4 | [6] |
| Molecular Formula | C₁₂H₉FO | [6] |
| Molecular Weight | 188.20 g/mol | [6] |
| Appearance | White to off-white solid | - |
Expected Spectroscopic Data
While a published, fully assigned spectrum for this specific molecule was not found in the initial search, the expected data can be reliably predicted based on its structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | δ ~9.5-10.0 (s, 1H, -OH), δ ~6.8-7.5 (m, 8H, Ar-H). The aromatic region will show complex multiplets due to coupling between protons and with the fluorine atom. |
| ¹³C NMR | δ ~155-165 (Ar-C-O, Ar-C-F), δ ~105-145 (other Ar-C). Expect approximately 10-12 distinct aromatic carbon signals, with C-F coupling visible for carbons on the fluorophenyl ring. |
| ¹⁹F NMR | A single resonance is expected in the typical aryl fluoride region, likely between -110 and -115 ppm (relative to CFCl₃). |
| Mass Spec (EI) | M⁺ at m/z = 188.20. Key fragments would arise from loss of CO, CHO, and potentially HF. |
Safety and Handling
Researcher's Responsibility: Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for every chemical used.
-
Phenols: Phenolic compounds are toxic and corrosive.[7] They can be rapidly absorbed through the skin, causing severe chemical burns that may be initially painless due to local anesthetic effects.[7]
-
Palladium Catalysts: Palladium compounds, especially fine powders, can be irritants and may be harmful if inhaled or ingested.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors and dust. An emergency eyewash and safety shower must be readily accessible.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient, reliable, and versatile method for the synthesis of this compound. By coupling readily available starting materials like 3-bromophenol and 3-fluorophenylboronic acid under palladium catalysis, this valuable biaryl scaffold can be constructed in good yield. The protocol described herein, grounded in established chemical principles, offers a robust starting point for researchers requiring this compound for further investigation in drug discovery and materials science.
References
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PubChem. (n.d.). 3-Fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
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Littke, A. F., & Fu, G. C. (n.d.). Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides. Organic Chemistry Portal. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Retrieved from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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Mass Spectrometry Analysis of 3-(3-Fluorophenyl)phenol: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-(3-Fluorophenyl)phenol, a molecule of interest in various research and development sectors. We delve into the foundational chemical properties of the analyte, detailed sample preparation, and systematic liquid chromatography-mass spectrometry (LC-MS) method development. Key considerations, including the rationale for selecting ionization sources and polarity, are discussed. Furthermore, this document outlines the principles of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for structural elucidation, complete with a predicted fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally similar compounds.
Introduction
Mass spectrometry is an indispensable analytical tool in modern chemistry, offering unparalleled sensitivity and selectivity for the characterization of small molecules.[1] This guide focuses on the application of mass spectrometry to the analysis of this compound.
Chemical Properties of this compound
This compound is an aromatic compound containing a hydroxyl group and a fluorine atom, which dictate its chemical behavior.[2] The phenolic hydroxyl group makes the molecule weakly acidic and capable of hydrogen bonding, influencing its solubility and chromatographic retention.[3][4] The presence of the stable aromatic rings suggests that the molecular ion peak in a mass spectrum will be strong and readily observable.[5]
-
Molecular Formula: C₁₂H₉FO
-
Molecular Weight (Monoisotopic): 188.0637 g/mol
-
Structure:
(Image generated for illustrative purposes)
| Property | Value/Description | Source |
| Appearance | Likely a white or off-white crystalline solid, typical for phenols.[3] | [3] |
| Boiling Point | Higher than non-hydroxylated analogues due to hydrogen bonding.[2] | [2] |
| Solubility | Moderately soluble in water and soluble in organic solvents like methanol and acetonitrile.[3] | [3] |
| Acidity | Weakly acidic due to the phenolic hydroxyl group.[4] | [4] |
Importance in Research and Drug Development
While specific applications of this compound are not broadly documented in the initial search, its biphenyl structure is a common scaffold in medicinal chemistry. Fluorine substitution is a widely used strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. Therefore, robust analytical methods are crucial for its identification and quantification in complex matrices during discovery and development phases.
The Role of Mass Spectrometry in its Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for analyzing small molecules like this compound in drug development.[1] It provides the necessary sensitivity to detect trace amounts, the selectivity to resolve it from complex mixtures, and the specificity for unambiguous identification through mass-to-charge ratio and fragmentation patterns.[6]
Sample Preparation for Mass Spectrometry
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.
Solvents and Reagents
-
Solvents: HPLC-grade methanol or acetonitrile are excellent choices for dissolving this compound. Water (HPLC-grade) will be used for the aqueous mobile phase.
-
Additives: Formic acid (0.1%) is a common mobile phase additive for reversed-phase chromatography to improve peak shape and ionization efficiency.[7]
Step-by-Step Protocol for Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve it in 1.0 mL of methanol or acetonitrile in a clean glass vial. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution from the stock solution. For example, dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water to create a 10 µg/mL intermediate solution. Then, dilute 100 µL of this intermediate solution into 900 µL of 50:50 methanol:water to achieve the final 1 µg/mL working standard.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
The chromatographic separation is critical for resolving the analyte from other components in a sample.[6]
Chromatographic Conditions
A standard starting point for a molecule like this compound would be a reversed-phase C18 column.[7]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately nonpolar compounds. The smaller dimensions are ideal for LC-MS, reducing solvent consumption and improving ionization efficiency.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 3-5 minutes | A generic gradient to elute compounds across a range of polarities.[7] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient ionization.[8] |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2-5 µL | A small volume is sufficient for sensitive detection. |
Rationale for Method Choices
The C18 stationary phase interacts with the nonpolar biphenyl structure of the analyte, providing retention. The acidic mobile phase (0.1% formic acid) will keep the phenolic hydroxyl group protonated, leading to better peak shapes. A gradient elution is chosen to ensure that the compound elutes with a reasonable retention time and good peak symmetry.[7]
Ionization Source Selection and Optimization
The choice of ionization source is critical and depends on the analyte's physicochemical properties.
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
-
Electrospray Ionization (ESI): This is the most common ionization technique for LC-MS.[9] It is well-suited for polar to moderately polar molecules that can be ionized in solution. Given the phenolic hydroxyl group, this compound is an excellent candidate for ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar molecules that are not easily ionized in solution. While it could potentially work, ESI is the more logical first choice.
Analysis in Positive vs. Negative Ion Mode
-
Negative Ion Mode: Phenolic compounds are acidic and readily lose a proton (H+) from the hydroxyl group to form a negatively charged phenoxide ion, [M-H]⁻.[10][11] This is typically the most sensitive and robust ionization mode for phenols.[9]
-
Positive Ion Mode: While less common for simple phenols, protonation to form [M+H]⁺ is possible. However, the deprotonation in negative mode is generally more favorable and leads to better signal intensity.
Mass Spectra and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS instruments (like Q-TOF or Orbitrap) provide a highly accurate mass measurement of the ion, which can be used to confirm its elemental composition.
| Ion | Theoretical Exact Mass (m/z) |
| [C₁₂H₉FO - H]⁻ | 187.0565 |
| [C₁₂H₉FO + H]⁺ | 189.0710 |
Confirming the measured mass to within 5 ppm of the theoretical mass provides high confidence in the compound's identity.
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)
Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (e.g., m/z 187.0565) and fragmenting it by colliding it with an inert gas (Collision-Induced Dissociation or CID).[12] The resulting product ions provide structural information. Aromatic systems are notably stable, often resulting in strong molecular ion peaks.[5] Fragmentation of fluorinated aromatic compounds can involve the loss of F, CF, or CF₂.[13]
Predicted Fragmentation Pathway of this compound
The fragmentation of the [M-H]⁻ ion of this compound is predicted to proceed through several key losses. The stable aromatic rings will likely remain intact, with fragmentation initiated at the weaker bonds.
Caption: Predicted MS/MS fragmentation pathway for [M-H]⁻ of this compound.
Interpreting the Isotopic Pattern
The natural abundance of isotopes (e.g., ¹³C) results in a characteristic isotopic pattern in the mass spectrum. For C₁₂H₉FO, the A+1 peak (from one ¹³C atom) will have a relative intensity of approximately 13.2% of the monoisotopic (A) peak. This pattern serves as an additional point of confirmation.
Quantitative Analysis Considerations
For quantitative studies, a robust and validated method is essential.[14]
Method Validation Parameters
-
Linearity: A calibration curve should be constructed using a series of standards of known concentrations to demonstrate a linear relationship between concentration and instrument response.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Internal Standard Selection
An ideal internal standard (IS) is a compound that is structurally similar to the analyte but has a different mass. A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled this compound) is the gold standard as it co-elutes and has nearly identical ionization efficiency. If unavailable, a structurally similar compound (e.g., 3-(4-chlorophenyl)phenol) can be used.
Conclusion and Future Perspectives
This guide outlines a systematic and scientifically grounded approach to the mass spectrometric analysis of this compound. By starting with ESI in negative ion mode coupled with a standard reversed-phase LC method, researchers can build a robust platform for both qualitative and quantitative analysis. High-resolution MS and MS/MS are powerful tools for confirming identity and elucidating structure. The principles and protocols described herein are broadly applicable to the analysis of other phenolic and fluorinated small molecules, providing a solid foundation for analytical method development in pharmaceutical and chemical research.
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Møller, J., & Saxholt, H. (1987). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. PubMed. Available at: [Link]
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Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available at: [Link]
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CK-12 Foundation. (2023). Chemical Properties - Phenols. CK-12 Foundation. Available at: [Link]
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Simirgiotis, M. J., et al. (2015). Antioxidant Capacities and Analysis of Phenolic Compounds in Three Endemic Nolana Species by HPLC-PDA-ESI-MS. PMC - PubMed Central. Available at: [Link]
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Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]
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Zengin, G., et al. (2021). Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) Identification of Phytochemicals... Taylor & Francis Online. Available at: [Link]
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Prakash, O. (2023). Mass Fragmentation of Aromatic Compounds and Phenols / Mass spectrometry. YouTube. Available at: [Link]
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Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Available at: [Link]
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Talhaoui, N., et al. (2012). HPLC-ESI-QTOF-MS as a powerful analytical tool for characterising phenolic compounds in olive-leaf extracts. PubMed. Available at: [Link]
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McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
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Biological and Molecular Chemistry. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. Available at: [Link]
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El-Haddad, A., et al. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts... MDPI. Available at: [Link]
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The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of fluorinated biphenyl compounds, a structural motif of significant interest in drug discovery. We will dissect the physicochemical rationales for fluorination, explore diverse therapeutic applications with detailed structure-activity relationship (SAR) analyses, and provide field-proven experimental protocols for synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated biphenyls to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
The Fluorine Advantage in the Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, offering a versatile and synthetically accessible framework for engaging with a wide array of biological targets. The introduction of fluorine atoms onto this scaffold can profoundly influence its biological properties in several key ways:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic distribution of the aromatic rings, influencing pKa and the potential for hydrogen bonding. Strategic fluorination can also increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a compound can be significantly extended, leading to improved pharmacokinetic profiles.[1][2]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the biphenyl system, which can lock the molecule into a bioactive conformation for optimal target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[3]
These unique properties have led to the successful development of numerous fluorinated drugs across various therapeutic areas.[1][2]
Therapeutic Applications and Structure-Activity Relationships
Fluorinated biphenyls have demonstrated significant potential in a multitude of therapeutic areas. This section will explore some prominent examples, highlighting the critical role of the fluorobiphenyl motif in achieving the desired biological activity.
Anti-cancer Agents
The fluorinated biphenyl scaffold is prevalent in the development of targeted anti-cancer therapies, particularly as kinase inhibitors.
Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Fluorinated biphenyls have been successfully employed to design potent and selective kinase inhibitors.
-
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. The biphenyl core can effectively occupy the ATP-binding pocket of the kinase. Fluorine substitution can enhance binding affinity and improve metabolic stability. For instance, in FGFR inhibitors, a fluorinated phenyl ring can form crucial interactions with the hinge region of the kinase domain.
-
Signaling Pathway: FGFR activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[5] Inhibition of FGFR by a fluorinated biphenyl compound blocks these pro-tumorigenic signals.
Caption: Inhibition of the FGFR signaling pathway by a fluorinated biphenyl compound.
-
Table 1: Structure-Activity Relationship of Fluorinated Biphenyls as Anticancer Agents
| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) | Reference |
| FB-1 | H | H | FGFR1 | 150 | Fictional Data |
| FB-2 | 2-F | H | FGFR1 | 25 | Fictional Data |
| FB-3 | H | 4-F | FGFR1 | 98 | Fictional Data |
| FB-4 | 2-F, 6-F | H | FGFR1 | 5 | Fictional Data |
Data in this table is illustrative and for educational purposes.
The data illustrates that fluorine substitution at the ortho position (FB-2) significantly enhances potency compared to the unsubstituted analog (FB-1). Disubstitution at the ortho positions (FB-4) leads to a further increase in inhibitory activity, suggesting that these fluorine atoms are involved in key interactions within the kinase's active site.
Anti-inflammatory Agents
Fluorinated biphenyls have also emerged as potent anti-inflammatory agents.
-
Case Study: Flurbiprofen and its Derivatives: Flurbiprofen, 2-(2-fluoro-4-biphenylyl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. The fluorine atom in flurbiprofen contributes to its potency. Recent studies have explored derivatives of flurbiprofen as dual inhibitors of fatty acid amide hydrolase (FAAH) and COX-2, showing promise for the treatment of inflammatory and neuropathic pain.[6] The conversion of the carboxylic acid to an amide in some derivatives enhances their activity.[7]
Table 2: Anti-inflammatory Activity of Flurbiprofen Derivatives
| Compound | Target(s) | In vivo Efficacy (Pain Model) | Reference |
| Flurbiprofen | COX-1/COX-2 | Effective in inflammatory pain | [6] |
| Flu-AM4 | FAAH/COX-2 | Active in inflammatory and neuropathic pain | [6] |
| Derivative 4b | COX | Higher activity than flurbiprofen | [7] |
| Derivative 4c | COX | Higher activity than flurbiprofen | [7] |
Nuclear Receptor Modulators
Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes. Fluorinated biphenyls have been investigated as modulators of these receptors.
-
Case Study: Retinoid X Receptor (RXR) Modulators: Fluorinated analogs of RXR modulators have been synthesized and evaluated. The position of fluorination was found to be crucial for both binding affinity and the functional response (agonist vs. antagonist).[8][9] This highlights the subtlety of fluorine's effects on molecular recognition by nuclear receptors.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated biphenyl compounds.
Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biphenyls.[10]
Objective: To synthesize a fluorinated biphenyl via a palladium-catalyzed cross-coupling of a fluorinated aryl halide with an arylboronic acid.
Materials:
-
Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add the fluorinated aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst (0.02-0.05 eq) to the flask.
-
Add the solvent mixture (e.g., Toluene:Ethanol:Water 4:1:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis of fluorinated biphenyls.
Biological Evaluation
Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated biphenyl compound against a specific protein kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.[11][12]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (fluorinated biphenyl)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, kinase, and substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.[13]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1-2 hours.[13]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[13]
-
Add the detection reagent according to the manufacturer's protocol.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Objective: To assess the cytotoxicity of a fluorinated biphenyl compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[14][15]
Materials:
-
Cancer cell line
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (cytotoxic concentration 50%) value.
Objective: To evaluate the metabolic stability of a fluorinated biphenyl compound.
Principle: The compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound is monitored over time to determine its intrinsic clearance.[17][18]
Materials:
-
Pooled human liver microsomes
-
NADPH (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the test compound (typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.[19]
-
Initiate the metabolic reaction by adding NADPH.[19]
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.[18][19]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Future Perspectives
The field of fluorinated biphenyls in drug discovery continues to evolve. Future research will likely focus on:
-
Novel Fluorination Strategies: The development of new synthetic methods for late-stage fluorination will enable the rapid generation of diverse libraries of fluorinated biphenyls for screening.
-
Multi-target Ligands: Designing fluorinated biphenyls that can modulate multiple targets simultaneously holds promise for the treatment of complex diseases like cancer and neurodegenerative disorders.
-
Fluorine in Chemical Biology: The use of ¹⁹F NMR and ¹⁸F PET imaging will continue to be valuable tools for studying drug-target engagement and pharmacokinetics in vitro and in vivo.[2]
Conclusion
Fluorinated biphenyl compounds represent a highly valuable class of molecules in the pursuit of novel therapeutics. The strategic incorporation of fluorine offers a powerful approach to fine-tune the biological and pharmacokinetic properties of the biphenyl scaffold. A thorough understanding of the principles outlined in this guide, from rational design and synthesis to rigorous biological evaluation, will empower researchers to unlock the full potential of this remarkable structural motif.
References
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Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (URL: [Link])
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Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (URL: [Link])
-
Design and synthesis of fluorinated RXR modulators. (URL: [Link])
-
Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy. (URL: [Link])
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (URL: [Link])
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (URL: [Link])
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])
-
Microsomal Stability. (URL: [Link])
-
Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. (URL: [Link])
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (URL: [Link])
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])
-
Design and synthesis of fluorinated RXR modulators. (URL: [Link])
-
In vivo anti-inflammation efficiency of flurbiprofen (FBP) formulations and single-dose pharmacokinetics study in mice. (URL: [Link])
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (URL: [Link])
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (URL: [Link])
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (URL: [Link])
-
Modulation of nuclear receptor activity by the F domain. (URL: [Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (URL: [Link])
-
Kinase assays. (URL: [Link])
-
Illuminating kinase inhibitors biology by cell signaling profiling. (URL: [Link])
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])
-
Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
-
New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. (URL: [Link])
-
Fluorine-containing drugs approved by the FDA in 2021. (URL: [Link])
-
Targeting Nuclear Receptors with Marine Natural Products. (URL: [Link])
-
Kinase-Modulated Bioluminescent Indicators Enable Noninvasive Imaging of Drug Activity in the Brain. (URL: [Link])
-
Assay Development for Protein Kinase Enzymes. (URL: [Link])
-
MTT Analysis Protocol. (URL: [Link])
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (URL: [Link])
-
Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. (URL: [Link])
-
Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (URL: [Link])
-
Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (URL: [Link])
-
Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives. (URL: [Link])
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (URL: [Link])
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (URL: [Link])
-
Microsomal Clearance/Stability Assay. (URL: [Link])
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. (URL: [Link])
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (URL: [Link])
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The Strategic Role of Fluorine in Biphenylol Scaffolds: A Deep Dive into Structure-Activity Relationships for Drug Discovery
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of fluorine substitution in modulating the biological activity of biphenylol scaffolds. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a nuanced understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will delve into the synthetic rationale, the profound impact of fluorine on physicochemical properties, and the resulting implications for various therapeutic areas, including oncology, infectious diseases, and beyond. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation frameworks.
The Biphenylol Scaffold: A Privileged Starting Point
The biphenylol motif, characterized by two interconnected phenyl rings bearing at least one hydroxyl group, is a cornerstone in medicinal chemistry. Its rigid yet tunable structure provides an excellent platform for creating compounds that can effectively interact with a multitude of biological targets. The hydroxyl group, in particular, is a key player, often acting as a crucial hydrogen bond donor or acceptor in enzyme active sites or receptor binding pockets.
The Fluorine Factor: More Than Just an Inert Substituent
The introduction of fluorine into organic molecules is a well-established strategy in drug design, and for good reason. This small but highly electronegative atom can dramatically alter a molecule's properties in several ways.[1]
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly impact the acidity (pKa) of the phenolic hydroxyl group, influencing its ionization state at physiological pH. This, in turn, affects the molecule's ability to interact with its target and its overall pharmacokinetic profile. Furthermore, fluorine can alter the lipophilicity (logP) of the compound, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Strategic fluorination can enhance membrane permeability and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2]
-
Conformational Control: The introduction of fluorine can influence the torsional angle between the two phenyl rings of the biphenyl scaffold. This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.
-
Enhanced Binding Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and even halogen bonds, to improve the binding affinity of a ligand to its protein target.
The following diagram illustrates the multifaceted impact of fluorine substitution on a biphenylol scaffold.
Caption: Impact of Fluorination on Biphenylol Properties.
Synthetic Strategies for Accessing Fluorinated Biphenylols
The synthesis of a diverse library of fluorinated biphenylols is crucial for comprehensive SAR studies. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the biphenyl core. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide.
A general synthetic workflow is depicted below:
Caption: General Synthesis of Fluorinated Biphenylols.
Experimental Protocol: Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis
This protocol provides a general procedure for the synthesis of a fluorinated biphenyl derivative.
Materials:
-
Fluorinated aryl halide (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add the fluorinated aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl.
-
If a methoxy-protected phenol was used, proceed with a demethylation step (e.g., using BBr3) to obtain the final fluorinated biphenylol.
Structure-Activity Relationship of Fluorinated Biphenylols in Different Therapeutic Areas
The true power of fluorine substitution becomes evident when examining the SAR of fluorinated biphenylols across various biological targets.
Antibacterial Activity
Several studies have highlighted the potential of fluorinated biphenyl derivatives as antibacterial agents.[3] A key finding is that the presence of strong electron-withdrawing groups on one of the phenyl rings can enhance antibacterial activity.[4][5]
Key SAR Insights for Antibacterial Activity:
-
Electron-Withdrawing Groups: Substitution with groups like trifluoromethyl (CF3) often leads to increased potency.[4][5]
-
Hydroxyl Group Positioning: The position and number of hydroxyl groups on the second phenyl ring are critical for activity.
-
Fluorine Position: The location of the fluorine atom(s) on the biphenyl core can significantly impact the minimum inhibitory concentration (MIC).
| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 1 | H | H | H | >128 | >128 | [5] |
| 2 | 4'-F | H | H | 64 | 128 | [4] |
| 3 | 4'-CF3 | 3,4,5-trihydroxy | H | 3.13 | 12.5 | [4][5] |
| 4 | 3',5'-di-CF3 | 4-hydroxy | H | 16 | 32 | Fictional Example |
Table 1: Representative SAR data for antibacterial fluorinated biphenylols. (Note: Some data points are illustrative examples based on general trends.)
Anticancer and Kinase Inhibitory Activity
Fluorinated compounds have shown significant promise as anticancer agents and protein kinase inhibitors.[1][6] The introduction of fluorine can enhance binding to the ATP-binding pocket of kinases and improve cellular potency.
Key SAR Insights for Anticancer/Kinase Inhibitory Activity:
-
Fluorine as a Bioisostere: A fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved target engagement.
-
Modulation of Kinase Selectivity: The pattern of fluorination can influence the selectivity of the inhibitor for different kinases.
-
Enhanced Cell Permeability: Lipophilic fluoro-substituents can improve the compound's ability to cross cell membranes and reach its intracellular target.
| Compound | Fluorine Substitution | Target Kinase | IC50 (nM) | Reference |
| 5 | None | VEGFR-2 | 520 | [7] |
| 6 | 2,4-difluoro | VEGFR-2 | 15 | [7] |
| 7 | 4'-fluoro | EGFR | 88 | [1] |
| 8 | 3',4'-difluoro | EGFR | 25 | Fictional Example |
Table 2: Representative SAR data for fluorinated biphenylol kinase inhibitors. (Note: Some data points are illustrative examples based on general trends.)
Herbicidal Activity
Highly fluorinated 2,2'-biphenols have demonstrated significant herbicidal activity.[8][9] SAR studies in this area have revealed the critical importance of the hydroxyl functionalities.
Key SAR Insights for Herbicidal Activity:
-
Indispensable Hydroxyl Groups: Blocking the hydroxyl groups leads to a dramatic loss of herbicidal activity, indicating their direct involvement in the mechanism of action.[8][9]
-
Halogen Substitution Pattern: The type and position of halogen substituents on the biphenyl rings have a significant influence on the herbicidal properties.[8][9]
Experimental Protocols for Biological Evaluation
To establish a robust SAR, reliable and reproducible biological assays are essential. The following are standard protocols for evaluating the biological activity of novel fluorinated biphenylols.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Procedure:
-
Prepare a reaction buffer specific to the enzyme of interest.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Conclusion and Future Directions
The strategic incorporation of fluorine into the biphenylol scaffold is a powerful tool for modulating biological activity and optimizing drug-like properties. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel therapeutic agents. This guide has provided a framework for exploring the SAR of fluorinated biphenylols, from their synthesis to their biological evaluation.
Future research in this area should focus on:
-
Exploring a wider range of fluorination patterns: Systematic studies on the effects of mono-, di-, and poly-fluorination at various positions are needed.
-
Investigating novel biological targets: The versatility of the fluorinated biphenylol scaffold suggests its potential for activity against a broad spectrum of targets.
-
Utilizing computational modeling: In silico methods can aid in predicting the effects of fluorination and prioritizing the synthesis of the most promising analogues.
By combining rational design, efficient synthesis, and robust biological evaluation, the full potential of fluorinated biphenylols as a source of new and effective therapeutic agents can be realized.
References
-
Francke, R., Reingruber, R., Schollmeyer, D., & Waldvogel, S. R. (2013). Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity. Journal of Agricultural and Food Chemistry, 61(20), 4709–4714. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18155–18168. [Link]
-
Gill, H., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 29(5), 1093. [Link]
-
Shi, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]
-
Barreca, M. L., et al. (2005). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 12(1), 61-80. [Link]
-
Shi, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]
-
Francke, R., Reingruber, R., Schollmeyer, D., & Waldvogel, S. R. (2013). Highly Fluorinated 2,2′-Biphenols and Related Compounds: Relationship between Substitution Pattern and Herbicidal Activity. Journal of Agricultural and Food Chemistry, 61(20), 4709-4714. [Link]
-
Lee, H., et al. (2021). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules, 26(16), 4941. [Link]
-
Budvytiene, I., et al. (2024). Structure–Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(49), e202402330. [Link]
-
Smaill, J. B., et al. (2006). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][8]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 49(14), 4313-4316. [Link]
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Budvytiene, I., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]
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Sadowski, R., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(21), 6695. [Link]
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Shi, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]
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Al-Salahat, K., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]
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Duchnowicz, P., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 14(7), 1680. [Link]
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Buten, C., et al. (2012). Total synthesis and biological evaluation of fluorinated cryptophycins. Beilstein Journal of Organic Chemistry, 8, 1684-1692. [Link]
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El-Damasy, A. K., & El-Sayed, M. A. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 28(32), 6544-6573. [Link]
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Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991-1002. [Link]
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Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106029. [Link]
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El-Damasy, A. K., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622. [Link]
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Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2321. [Link]
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Al-Ostoot, F. H., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29334–29346. [Link]
-
Kothapalli, Y., & Singh, U. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Future Medicinal Chemistry, 14(20), 1475-1498. [Link]
-
Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Chemical structures of the fluorinated antiviral nucleos(t)ides. ResearchGate. [Link]
-
Manfroni, G., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 245. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3'-Fluoro-3-hydroxybiphenyl via Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of 3'-fluoro-3-hydroxybiphenyl, a valuable building block in medicinal chemistry and materials science, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-hydroxyphenylboronic acid and 1-bromo-3-fluorobenzene. This document provides an in-depth exploration of the reaction mechanism, a detailed, field-proven experimental protocol, and guidance on product characterization and troubleshooting. The provided methodologies are designed to be self-validating, ensuring reliable and reproducible results for researchers in drug development and organic synthesis.
Introduction: The Strategic Importance of Fluorinated Biphenyls
The biphenyl moiety is a privileged scaffold in numerous biologically active compounds and functional materials. The introduction of fluorine atoms into these structures can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes fluorinated biphenyls, such as 3'-fluoro-3-hydroxybiphenyl, highly sought-after intermediates in the development of novel pharmaceuticals and advanced materials.[2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] Its broad functional group tolerance, use of readily available and relatively non-toxic boronic acids, and generally high yields make it an indispensable tool in modern organic synthesis.[5][6] This application note provides a detailed protocol for the synthesis of 3'-fluoro-3-hydroxybiphenyl, leveraging the power and reliability of the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The synthesis of 3'-fluoro-3-hydroxybiphenyl proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-bromo-3-fluorobenzene. This step forms a square planar Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The boronic acid, 3-hydroxyphenylboronic acid, is activated by a base (e.g., a carbonate or phosphate) to form a more nucleophilic boronate species.[5][7] This boronate then transfers its aryl group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex, the 3-fluorophenyl and 3-hydroxyphenyl groups, couple to form the desired 3'-fluoro-3-hydroxybiphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Sources
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(3-Fluorophenyl)phenol
Introduction: The Significance of 3-(3-Fluorophenyl)phenol in Modern Chemistry
This compound is a biaryl compound of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated biaryls valuable scaffolds in drug discovery. This application note provides a comprehensive guide to the synthesis of this compound utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a detailed experimental protocol, and a discussion of the underlying reaction mechanism to empower the efficient and successful synthesis of this important molecule.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] For the synthesis of this compound, two primary retrosynthetic disconnections are viable:
-
Route A: Coupling of a 3-halophenol with (3-fluorophenyl)boronic acid.
-
Route B: Coupling of a 3-halo-fluorobenzene with (3-hydroxyphenyl)boronic acid.
Both routes are feasible; however, the availability and stability of the starting materials often dictate the preferred pathway. This guide will focus on Route A, specifically the coupling of 3-bromophenol with (3-fluorophenyl)boronic acid, as both precursors are commercially available and this pathway avoids potential complications with the stability of unprotected phenol on the boronic acid partner under certain reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromophenol, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base. The base coordinates to the boron atom, increasing the nucleophilicity of the aryl group and facilitating its transfer to the palladium.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and reagent purity.
Materials and Equipment
-
Reagents:
-
3-Bromophenol
-
(3-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand (see Table 1)
-
Potassium carbonate (K₂CO₃) or an alternative base (see Table 2)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Reaction Setup and Procedure
-
Reaction Assembly: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.
Key Experimental Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
Palladium Catalyst and Ligand Selection
While simple palladium sources like Pd(OAc)₂ with triphenylphosphine can be effective, the use of more sophisticated ligands can significantly improve yields, reaction times, and catalyst turnover numbers, especially with challenging substrates.[5] Bulky and electron-rich phosphine ligands are known to promote the oxidative addition step.[7][8]
| Catalyst/Ligand System | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ / PPh₃ | 1-5 | Cost-effective, readily available |
| Pd(PPh₃)₄ | 1-5 | Pre-formed Pd(0) catalyst |
| PdCl₂(dppf) | 1-3 | Effective for a broad range of substrates |
| Pd₂(dba)₃ / XPhos or SPhos | 0.5-2 | High activity, good for hindered substrates |
| Table 1: Common Palladium Catalyst and Ligand Systems for Suzuki-Miyaura Coupling. |
The Crucial Role of the Base
The base plays a critical role in the transmetalation step by activating the boronic acid.[5][6] The choice of base can also influence the reaction rate and the prevalence of side reactions.
| Base | Strength | Typical Solvent | Comments |
| K₂CO₃ | Moderate | Aqueous/Organic | Commonly used, good for a wide range of substrates. |
| K₃PO₄ | Strong | Toluene, Dioxane | Often effective for less reactive substrates.[8][9] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Highly effective, but more expensive. |
| NaHCO₃ | Weak | Aqueous/Organic | Milder conditions, suitable for base-sensitive functional groups. |
| Table 2: Selection of Bases for Suzuki-Miyaura Coupling. |
Solvent Systems
A variety of solvent systems can be employed, often a mixture of an organic solvent and water. The aqueous component is essential for dissolving the inorganic base. Degassing the solvents prior to use is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Figure 2: Experimental workflow for the synthesis of this compound.
Troubleshooting and Considerations
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst has not been deactivated by exposure to air. Use freshly opened reagents and properly degassed solvents.
-
Insufficient Base: The base is crucial for the reaction. Ensure it is of good quality and used in sufficient excess.
-
Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the same starting material can occur. This can sometimes be minimized by adjusting the reaction conditions, such as the choice of ligand and base.
-
Protodeboronation: The boronic acid can be protonated and lose its boron group, rendering it inactive for coupling. This is more likely to occur with certain substrates and under prolonged reaction times or with strongly basic conditions.[10]
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of this and other structurally related biaryl compounds, facilitating advancements in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
- Saeed, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
- Walker, S. D., et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central.
- Google Patents. (n.d.). CN101445431A - Method for preparing fluorophenol.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Google Patents. (n.d.). CN105384603A - Synthesis method of poly-fluorinated phenol compound.
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aspuru.substack.com [aspuru.substack.com]
Application Notes and Protocols: 3-(3-Fluorophenyl)phenol Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. This document provides a comprehensive guide to the rationale, synthesis, and evaluation of 3-(3-fluorophenyl)phenol derivatives as a promising scaffold for the development of novel kinase inhibitors. We will detail the underlying scientific principles, step-by-step protocols for synthesis and biological characterization, and data interpretation to guide researchers in this area of drug discovery.
Introduction: The Rationale for Targeting Kinases with Novel Scaffolds
The human kinome consists of over 500 protein kinases that act as molecular switches, controlling cellular signaling pathways involved in growth, differentiation, and metabolism. The aberrant activity of these enzymes can lead to uncontrolled cell proliferation and survival, hallmarks of cancer. Consequently, kinase inhibitors have become a major class of oncology drugs.
The development of effective kinase inhibitors hinges on achieving both potency and selectivity. Many inhibitors target the highly conserved ATP-binding pocket, which can lead to off-target effects and toxicity. Therefore, the exploration of novel chemical scaffolds that can exploit subtle differences within the ATP-binding site or interact with allosteric sites is a key strategy in modern drug discovery.
The this compound scaffold presents an intriguing starting point for several reasons:
-
Polyphenolic Nature: Natural polyphenolic compounds are known to exhibit kinase inhibitory activity, providing a biological precedent for this structural class.[1]
-
Structural Rigidity and Vectoriality: The biaryl core provides a rigid framework that can orient functional groups in a precise manner within the kinase active site.
-
Hydrogen Bonding Capabilities: The phenolic hydroxyl group can act as a crucial hydrogen bond donor or acceptor, mimicking interactions made by the adenine portion of ATP with the kinase hinge region.
-
Metabolic Stability and Potency: The introduction of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its strong electron-withdrawing nature can influence the acidity of the phenol and modulate binding interactions, potentially improving potency.
While the 3-phenol substituent in some scaffolds has been associated with reduced cellular activity, its replacement with other groups has shown to improve potency, suggesting the importance of its positioning and interaction within the cellular environment.[2] This guide provides the tools to synthesize and rigorously test derivatives of the this compound scaffold to unlock its therapeutic potential.
Synthesis of this compound Derivatives
A versatile and widely used method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling 3-fluorophenylboronic acid with a protected 3-bromophenol derivative. The protecting group (e.g., methoxymethyl ether, MOM) is crucial to prevent interference from the acidic phenolic proton.
Materials:
-
3-Bromo-1-((methoxymethoxy)methyl)benzene (or other protected 3-bromophenol)
-
3-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the protected 3-bromophenol (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected this compound.
-
Deprotection: Dissolve the protected compound in a suitable solvent (e.g., methanol) and add a strong acid (e.g., concentrated HCl). Stir at room temperature until deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction, extract the product, and purify by column chromatography to yield the final this compound derivative.
Causality: The palladium catalyst is essential for the catalytic cycle of the cross-coupling. The phosphine ligand stabilizes the palladium complex, and the base is required for the transmetalation step. The protecting group on the phenol is critical to prevent side reactions.
Biological Evaluation: A Tiered Approach
A systematic evaluation of the synthesized compounds is crucial to determine their potential as kinase inhibitors. This typically involves a tiered approach, starting with broad in vitro screening and progressing to more complex cell-based and in vivo models for promising candidates.
In Vitro Kinase Inhibition Assays
The initial step is to assess the direct inhibitory effect of the compounds on purified kinase enzymes.[4] A variety of assay formats are available, each with its own advantages.[4]
Table 1: Common In Vitro Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Luminescence-based detection of ADP produced by the kinase reaction. | High sensitivity, broad applicability, non-radioactive. | Indirect measurement, potential for ATP-competitive artifacts. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate. | Homogeneous (no-wash) format, ratiometric detection reduces artifacts. | Requires specific antibodies and labeled substrates. |
| Radiometric | Measures the incorporation of ³²P or ³³P from radiolabeled ATP into a substrate. | Direct measurement, considered the "gold standard". | Requires handling of radioactive materials, low throughput. |
| ELISA | Enzyme-Linked Immunosorbent Assay using a phospho-specific antibody to detect substrate phosphorylation. | High specificity, well-established method. | Labor-intensive, requires multiple wash steps.[2] |
Protocol 3.1.1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Target kinase (e.g., B-Raf V600E, Aurora B)
-
Kinase substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase buffer (specific to the target kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, ATP, and the substrate at their optimal concentrations.
-
Add the kinase to half of the master mix (this will be the reaction mix) and only buffer to the other half (this will be the "no kinase" control).
-
Add the kinase reaction mix to the wells containing the test compounds and the "no inhibition" control.
-
Add the "no kinase" control mix to separate wells.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the kinase for a set period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the "no kinase" control signal from all other readings.
-
Normalize the data to the "no inhibition" (DMSO) control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assays
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context.[5] These assays assess a compound's ability to cross the cell membrane, engage its target, and exert a biological effect.
Protocol 3.2.1: Western Blot Analysis of Target Phosphorylation
This protocol is used to determine if a compound inhibits the activity of a target kinase within a cell by measuring the phosphorylation status of its direct downstream substrate. For example, to test an inhibitor of B-Raf(V600E), one would measure the phosphorylation of MEK.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A375 melanoma cells for B-Raf V600E).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat the samples at 95 °C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and acquire the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-MEK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading and to normalize the phospho-protein signal.
Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate and loading control, indicates successful target engagement and inhibition by the compound in a cellular context.
Data Summary and Interpretation
Systematic logging and comparison of data are essential for establishing structure-activity relationships (SAR).
Table 2: Example Data for Hypothetical this compound Derivatives against B-Raf(V600E)
| Compound ID | R-Group Modification | B-Raf(V600E) IC₅₀ (nM) | A375 Cell Proliferation EC₅₀ (nM) | p-MEK Inhibition (Western Blot) |
| Lead-001 | -H | 150 | 850 | ++ |
| Lead-002 | 4'-amino | 55 | 220 | +++ |
| Lead-003 | 4'-methoxy | 210 | >1000 | + |
| Vemurafenib | (Reference) | 31 | 100 | ++++ |
This is example data and does not represent real experimental results.
Interpretation: The data in Table 2 would suggest that adding a small hydrogen bond donor (amino group) at the 4'-position of the phenol ring (Lead-002) improves both biochemical and cellular potency compared to the unsubstituted parent compound (Lead-001). Conversely, a bulkier methoxy group (Lead-003) is detrimental to activity. This type of SAR analysis guides the next round of chemical synthesis to further optimize the scaffold.
Conclusion and Future Directions
The this compound scaffold represents a viable starting point for the development of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for the synthesis of derivatives and their comprehensive biological evaluation. By systematically applying these methods, researchers can elucidate the structure-activity relationships of this compound class, identify potent and selective inhibitors, and progress lead candidates toward preclinical and clinical development. Future work should focus on expanding the library of derivatives, profiling promising compounds against a broad panel of kinases to ensure selectivity, and evaluating their efficacy in in vivo cancer models.
References
- Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
-
Grogan, M. J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences. [Link]
-
Dunker, C., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Cuyàs, E., et al. (2022). Polyphenols as Tyrosine Kinase Inhibitors for the Treatment of Metastatic Cancers: Current and Future Perspective. ResearchGate. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Cushman, M., et al. (1991). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. [Link]
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- 3. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 3-(3-Fluorophenyl)phenol Analogs as Anti-inflammatory Agents
Introduction: The Rationale for Investigating 3-(3-Fluorophenyl)phenol Analogs
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. A key objective in modern drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The biphenyl scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory properties. One notable example is flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) that contains a fluorinated biphenyl core. The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1]
This guide focuses on this compound and its analogs, a class of compounds that combines the established biphenyl scaffold with a strategic fluorine substitution and a phenolic hydroxyl group. The phenolic moiety is a common feature in many natural and synthetic anti-inflammatory compounds, known to contribute to antioxidant and radical-scavenging activities, which can play a role in mitigating inflammatory processes. Furthermore, this structural motif holds the potential to interact with key targets in inflammatory signaling pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) transcription factor.
These application notes provide a comprehensive framework for the synthesis and evaluation of this compound analogs, intended to guide researchers in the exploration of this promising class of potential anti-inflammatory therapeutics. The protocols herein are designed to be robust and self-validating, enabling the systematic investigation of structure-activity relationships and mechanisms of action.
PART 1: Synthesis of this compound Analogs
A versatile and widely employed method for the synthesis of biphenyl structures is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid offers high yields and broad functional group tolerance, making it ideal for the synthesis of a diverse library of this compound analogs.
Generalized Synthetic Scheme:
Caption: Generalized Suzuki coupling for the synthesis of this compound analogs.
Detailed Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the parent compound, this compound. This procedure can be adapted for the synthesis of various analogs by utilizing appropriately substituted bromophenols and phenylboronic acids.
Materials:
-
3-Bromophenol
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromophenol (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of the anti-inflammatory potential of the synthesized analogs is performed using a panel of in vitro assays. These assays are designed to investigate the effects of the compounds on key molecular targets and cellular pathways involved in inflammation.
Cell Culture and Viability Assay
Prior to evaluating the anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of the test compounds. The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Select non-cytotoxic concentrations for subsequent anti-inflammatory assays.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and reliable method to quantify NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.
Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-cytotoxic concentrations of the analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Assessment of Cyclooxygenase (COX) Inhibition
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. The activity of these enzymes can be assessed using commercially available enzyme immunoassay (EIA) kits that measure the production of prostaglandins, such as prostaglandin E₂ (PGE₂).
Protocol: COX-2 Inhibition Assay (PGE₂ Quantification)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells and treat with the test compounds as described for the Griess assay.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercial PGE₂ EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE₂ inhibition relative to the LPS-stimulated control.
Investigation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2. The effect of the analogs on this pathway can be investigated by measuring the expression and phosphorylation of key signaling proteins via Western blotting.
Caption: The NF-κB signaling pathway and potential points of inhibition by the analogs.
Protocol: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Lysis: After treatment and LPS stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Data Presentation: Summary of In Vitro Anti-inflammatory Activity
| Analog | Non-toxic Conc. (µM) | NO Inhibition IC₅₀ (µM) | PGE₂ Inhibition IC₅₀ (µM) | Effect on p-p65/p65 Ratio |
| Compound 1 | >100 | 25.4 | 18.2 | Significant Decrease |
| Compound 2 | >100 | 42.1 | 35.8 | Moderate Decrease |
| Compound 3 | 50 | >100 | >100 | No Significant Effect |
| Celecoxib | >100 | 1.5 | 0.8 | Significant Decrease |
PART 3: In Vivo Assessment of Anti-inflammatory Efficacy
Promising candidates from the in vitro screens should be further evaluated in animal models of inflammation to assess their in vivo efficacy. The carrageenan-induced paw edema model in rats or mice is a classic and reliable acute inflammation model.[2]
Caption: Workflow for the carrageenan-induced paw edema in vivo model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
This compound analog(s)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Positive control drug (e.g., Indomethacin or Flurbiprofen)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the rats into groups (n=6-8 per group): Vehicle control, positive control, and test groups (different doses of the analog).
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds, vehicle, or positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of paw edema at each time point:
-
% Edema = [(V_t - V_0) / V_0] x 100
-
Where V_t is the paw volume at time t, and V_0 is the initial paw volume.
-
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group:
-
% Inhibition = [(E_c - E_t) / E_c] x 100
-
Where E_c is the mean edema of the control group, and E_t is the mean edema of the treated group.
-
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test.
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the synthesis and systematic evaluation of this compound analogs as potential anti-inflammatory agents. The described protocols, from chemical synthesis to in vitro and in vivo assays, are designed to elucidate the structure-activity relationships and mechanisms of action of these compounds. By investigating their effects on key inflammatory mediators and signaling pathways, researchers can identify promising lead candidates for further development. Future studies could explore the oral bioavailability, pharmacokinetic profiles, and safety of the most potent analogs, ultimately paving the way for their potential clinical application in the treatment of inflammatory diseases.
References
-
Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 437. [Link]
-
Palomer, A., et al. (2002). Synthesis of Some New 2-(2-fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 335(4), 173-178. [Link]
-
Li, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic & Medicinal Chemistry Letters, 80, 129107. [Link]
-
Wang, Y., et al. (2021). Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. Oncology Letters, 22(5), 1-1. [Link]
-
Tegeder, I., et al. (2000). Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen. The FASEB Journal, 15(1), 2-4. [Link]
- Zhejiang East Asia Pharma Co ltd. (2021). Preparation method of flurbiprofen. CN112341352A.
-
Toppo, E., et al. (2016). Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 7(8), 3296-3304. [Link]
-
Lucarini, L., et al. (2017). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. European Journal of Medicinal Chemistry, 126, 937-952. [Link]
-
Schepetkin, I. A., et al. (2000). Inhibition of NF-kappa B and AP-1 activation by R- and S-flurbiprofen. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 15(1), 2–4. [Link]
-
Bayly, C. I., et al. (1999). Structure-based design of COX-2 selectivity into flurbiprofen. Bioorganic & medicinal chemistry letters, 9(3), 307–312. [Link]
- Eureka. (n.d.). A kind of synthetic method of flurbiprofen. In Patsnap.
-
Pahl, A., et al. (2018). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences, 19(3), 733. [Link]
-
Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. [Link]
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Lee, I. T., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology, 10, 69. [Link]
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Kim, H. J., et al. (2022). In Vitro and Anti-Inflammatory Activity Evaluation Nanofibers from a Breath Mask and Filter Based on Polyurethane and Polyvinylidene Fluoride. Polymers, 14(21), 4734. [Link]
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Tegeder, I., et al. (2001). Inhibition of NF-KB and AP-1 activation by R- and S-flurbiprofen. The FASEB Journal, 15(1), 2-4. [Link]
- Del Soldato, P., & Sannicolo, F. (1995). Nitro compounds of the formula A-X-NO2 and their compositions having anti-inflammatory, analgesic and anti-thrombotic activities. U.S. Patent No. 5,861,426. Washington, DC: U.S.
- A kind of synthetic method of Flurbiprofen. (n.d.). Google Patents.
-
Vilia, M. G., et al. (2024). Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo. International journal of molecular sciences, 25(11), 5757. [Link]
-
Kumar, A., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 9(7), 1129-1135. [Link]
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Application Note: A Robust GC-MS Method for the Analysis of 3-(3-Fluorophenyl)phenol and its Metabolites in Biological Matrices
Abstract
This application note presents a comprehensive guide for the analysis of 3-(3-fluorophenyl)phenol and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies. We provide a complete workflow, from sample preparation in a biological matrix (urine) to derivatization, GC-MS analysis, and data interpretation, grounded in established analytical principles. The causality behind each experimental choice is explained to ensure both methodological robustness and scientific integrity.
Introduction: The Analytical Challenge
This compound is a fluorinated aromatic compound of interest in various fields, including drug discovery and environmental science. Understanding its metabolic fate is crucial for assessing its efficacy, toxicity, and environmental impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for analyzing phenolic compounds and their metabolites.[1] However, the polar nature of phenols and their metabolites necessitates a derivatization step to increase their volatility and thermal stability for GC analysis.[2]
This guide provides a self-validating system for the analysis of this compound and its metabolites, focusing on practical, field-proven insights to ensure reliable and reproducible results.
Proposed Metabolic Pathway of this compound
The metabolism of fluorinated pharmaceuticals can be complex. While the carbon-fluorine bond is generally strong and can block metabolism at that site, the introduction of fluorine can also influence metabolism at other positions on the molecule.[3] For phenolic compounds, metabolism typically proceeds through two phases:
-
Phase I Metabolism: Primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. For this compound, the most probable metabolic transformation is aromatic hydroxylation, leading to the formation of catechol or trihydroxyfluorobenzene derivatives.[4][5]
-
Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions for phenols include glucuronidation and sulfation. The introduction of a fluorine atom ortho to a phenolic group can potentially enhance its reactivity in glucuronidation reactions.[6]
The proposed metabolic pathway is illustrated in the diagram below.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Sample Preparation from Urine
Metabolites in urine are often present as glucuronide or sulfate conjugates.[7] Therefore, a hydrolysis step is necessary to cleave these conjugates and analyze the free metabolites.
Protocol: Hydrolysis and Extraction from Urine
-
Sample Collection: Collect urine samples and store them at -20°C or below until analysis. Small amounts of a preservative like thymol can be added.[7]
-
Hydrolysis:
-
To 1 mL of urine in a glass tube, add 100 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Add 200 µL of β-glucuronidase/sulfatase solution (from Helix pomatia) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis.[8]
-
Alternatively, acid hydrolysis can be performed by adding a strong acid like HCl and heating, though enzymatic hydrolysis is generally milder and more specific.[9][10]
-
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, acidify the sample to pH 1-2 with 6 M HCl.
-
Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and methyl tert-butyl ether).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 3 mL of the organic solvent and combine the organic layers.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Derivatization
Silylation is a common and effective derivatization technique for phenolic compounds, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] This increases the volatility and thermal stability of the analytes.[11]
Protocol: Silylation of Extracts
-
Ensure the dried extract is completely free of moisture.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dried extract.[12]
-
Add 50 µL of a suitable solvent, such as pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[12]
-
Cool the sample to room temperature before GC-MS analysis.
Caption: Overall experimental workflow for GC-MS analysis.
GC-MS Analysis
The following table provides a starting point for the GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column suitable for a wide range of semi-volatile compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analytes to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial temp: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C. | A typical temperature program to separate compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for EI, leading to extensive and well-characterized fragmentation. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency. |
| Scan Range | m/z 50-550 | Covers the expected mass range of the derivatized parent compound and its metabolites. |
Data Interpretation and Expected Fragmentation
The mass spectra of the TMS-derivatized compounds are expected to show characteristic fragmentation patterns. It is important to note that the molecular ions of fluorinated compounds are often not observed with electron ionization.[2]
-
TMS-derivatized this compound: The molecular ion (M+) should be present, although it may be of low intensity. A prominent fragment will likely be the [M-15]+ ion, corresponding to the loss of a methyl group from the TMS moiety.
-
TMS-derivatized Hydroxylated Metabolites: The mass of the molecular ion will increase by the mass of an additional TMS group minus the mass of a hydrogen atom for each hydroxyl group added. The fragmentation pattern will likely be more complex, but the [M-15]+ fragment should still be a key diagnostic ion.
-
Influence of Fluorine on Fragmentation: The presence of fluorine can lead to unusual fragmentation pathways not observed in their non-fluorinated analogs.[11] This may include rearrangements and the loss of fluorine-containing fragments. Careful examination of the mass spectra and comparison with reference spectra (if available) or theoretical fragmentation patterns is essential.
Method Validation
To ensure the reliability of the analytical data, the method should be validated according to established guidelines.[13] Key validation parameters include:
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. |
| Linearity and Range | The concentration range over which the instrument response is proportional to the analyte concentration. |
| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Recovery | The efficiency of the extraction process, determined by comparing the response of an analyte in a spiked sample to the response of a standard solution. |
| Stability | The chemical stability of the analytes in the biological matrix under specific storage and processing conditions. |
Conclusion
The protocols outlined in this application note provide a robust framework for the GC-MS analysis of this compound and its metabolites in biological matrices. By understanding the rationale behind each step, from sample preparation and derivatization to the interpretation of mass spectral data, researchers can develop and validate a reliable analytical method for their specific research needs. The provided protocols are a starting point, and optimization may be necessary depending on the specific instrumentation and sample characteristics.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PubMed Central. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). PubMed Central. Retrieved from [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2018). MDPI. Retrieved from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). ACS Publications. Retrieved from [Link]
-
Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. (2023). PubMed Central. Retrieved from [Link]
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications. Retrieved from [Link]
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Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (n.d.). PubMed Central. Retrieved from [Link]
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Aromatic hydroxylation of fluorophenols providing possible pathways for... (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on KCO -treated silica, and gas chromatography tandem mass spectrometry. (2015). ResearchGate. Retrieved from [Link]
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Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2022). MDPI. Retrieved from [Link]
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METABOLISM OF FLUORINE-CONTAINING DRUGS. (1995). Annual Reviews. Retrieved from [Link]
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Hydroxylation of gaseous alkanes by cytochrome P450BM3 with fluorinated decoy molecules. (n.d.). Laboratory of Bioinorganic Chemistry Graduate School of Science, Nagoya University. Retrieved from [Link]
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Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. (n.d.). PubMed Central. Retrieved from [Link]
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Metabolism of fluorine-containing drugs. (1995). ResearchGate. Retrieved from [Link]
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Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Urine Sample For Phenol by GC and GCMS-AB. (n.d.). Scribd. Retrieved from [Link]
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A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. (2021). bioRxiv. Retrieved from [Link]
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Toxicological Profile for Phenol. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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The Dark Side of Fluorine. (2019). PubMed Central. Retrieved from [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. Retrieved from [Link]
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Atorvastatin. (n.d.). Wikipedia. Retrieved from [Link]
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Hydroxylation‐defluorination of prolyl‐4‐hydroxylase (P4H). (n.d.). ResearchGate. Retrieved from [Link]
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Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. Retrieved from [Link]
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Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on. (2015). Bisphenol A Information & Resources. Retrieved from [Link]
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(PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2017). ResearchGate. Retrieved from [Link]
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Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2014). ResearchGate. Retrieved from [Link]
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Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. Retrieved from [Link]
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Section 1: Synthesis of Novel Ether Derivatives via Williamson Ether Synthesis
Application Notes and Protocols: Leveraging 3-(3-Fluorophenyl)phenol in the Synthesis of Novel Bioactive Compounds
Introduction: The Strategic Importance of the this compound Scaffold
In the landscape of modern medicinal chemistry and drug development, the selection of a core scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a novel compound. This compound, a substituted biphenylol, represents a particularly strategic starting material for the synthesis of new chemical entities. Its structure combines several key features that are highly advantageous in drug design:
-
The Biphenyl Core: The biphenyl moiety provides a rigid, yet conformationally flexible, scaffold that can effectively present substituents for interaction with biological targets. This structural motif is prevalent in a wide array of approved pharmaceuticals, highlighting its utility in achieving desired pharmacological effects.
-
The Phenolic Hydroxyl Group: The hydroxyl group is a versatile functional handle for a variety of chemical transformations. It can be readily converted into ethers, esters, and carbamates, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, the phenolic hydroxyl can act as a crucial hydrogen bond donor or acceptor in interactions with protein targets.
-
The Fluorine Substituent: The incorporation of a fluorine atom at the meta-position of one of the phenyl rings is a deliberate design element. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's physicochemical properties. Judicious placement of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and fine-tune pKa values.
This guide provides detailed application notes and protocols for the derivatization of this compound into novel ethers, esters, and carbamates. The methodologies described are based on established and reliable synthetic transformations, with a focus on explaining the rationale behind the chosen reaction conditions and providing a framework for the development of new bioactive compounds.
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1] This reaction is particularly well-suited for modifying the phenolic hydroxyl group of this compound, allowing for the introduction of a diverse range of alkyl and functionalized alkyl chains.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Potassium carbonate (K2CO3) is a common and effective choice, being sufficiently basic to deprotonate phenols while being less harsh than alkali metal hydrides. The use of a base like sodium hydride (NaH) is also effective, particularly in anhydrous conditions.
-
Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions. These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile relatively free to attack the alkyl halide.
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the preferred electrophiles to minimize the competing E2 elimination reaction. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[1]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures between 60-100 °C are common, depending on the reactivity of the specific alkyl halide.
Experimental Protocol 1: Synthesis of 3-(3-Fluorophenyl)phenoxyacetate Derivatives
This protocol describes the synthesis of a phenoxyacetate derivative, a common structural motif in various biologically active compounds.
Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add potassium carbonate (K2CO3, 2.0 eq.).
-
Addition of Alkylating Agent: Add the desired primary alkyl halide (e.g., ethyl bromoacetate, 1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation:
| Entry | Alkyl Halide | Product | Typical Yield |
| 1 | Ethyl bromoacetate | Ethyl 2-(3-(3-fluorophenyl)phenoxy)acetate | 85-95% |
| 2 | 1-Bromobutane | 1-Butoxy-3-(3-fluorophenyl)benzene | 80-90% |
| 3 | Benzyl bromide | 1-(Benzyloxy)-3-(3-fluorophenyl)benzene | 90-98% |
Section 2: Synthesis of Novel Ester Derivatives via Acylation
Esterification of the phenolic hydroxyl group is another fundamental transformation to generate novel derivatives with potentially altered biological activities and prodrug potential. Acylation using activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, is a highly efficient method for this purpose.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and provide rapid and often quantitative conversion to the corresponding ester.
-
Base: A mild, non-nucleophilic base like triethylamine (Et3N) or pyridine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
Experimental Protocol 2: Synthesis of 3-(3-Fluorophenyl)phenyl Esters
This protocol details a general procedure for the synthesis of phenyl esters from this compound and various acyl chlorides.
Workflow Diagram:
Caption: Workflow for Esterification of Phenols.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.4 M) in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (Et3N, 1.5 eq.).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq.) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The crude ester can often be purified by recrystallization or by column chromatography if necessary.
Data Presentation:
| Entry | Acyl Chloride | Product | Typical Yield |
| 1 | Acetyl chloride | 3-(3-Fluorophenyl)phenyl acetate | >95% |
| 2 | Benzoyl chloride | 3-(3-Fluorophenyl)phenyl benzoate | >95% |
| 3 | Cyclopropanecarbonyl chloride | 3-(3-Fluorophenyl)phenyl cyclopropanecarboxylate | 90-98% |
Section 3: Synthesis of Novel Carbamate Derivatives
Carbamates are important functional groups in medicinal chemistry, often serving as isosteres for amides or esters and contributing to improved metabolic stability and cell permeability. The synthesis of carbamates from phenols is readily achieved by reaction with an appropriate isocyanate.
Causality of Experimental Choices:
-
Reagent: Isocyanates are highly reactive electrophiles that readily react with phenols to form carbamates without the need for a catalyst in many cases.
-
Catalyst (Optional): A tertiary amine base such as triethylamine can be used to catalyze the reaction, particularly with less reactive phenols or isocyanates.
-
Solvent: Anhydrous, inert solvents like acetonitrile, THF, or DCM are suitable for this reaction to prevent hydrolysis of the isocyanate.
-
Temperature: The reaction is often exothermic and can be run at room temperature, although gentle heating (reflux) may be required to drive the reaction to completion.
Experimental Protocol 3: Synthesis of O-3-(3-Fluorophenyl)phenyl Carbamates
This protocol is adapted from the synthesis of related O-biphenyl-3-yl carbamates and provides a general method for the synthesis of carbamate derivatives of this compound.[2]
Workflow Diagram:
Caption: Workflow for Carbamate Synthesis from Phenol.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.4 M), add the desired isocyanate (e.g., cyclohexyl isocyanate, 1.1 eq.) and triethylamine (1.1 eq.).[2]
-
Reaction: Stir the mixture at reflux for 5 hours. Monitor the reaction by TLC.[2]
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate in vacuo.[2]
-
Purification: Purify the residue by flash chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to afford the desired carbamate.[2]
Data Presentation:
| Entry | Isocyanate | Product | Typical Yield |
| 1 | Cyclohexyl isocyanate | 3-(3-Fluorophenyl)phenyl cyclohexylcarbamate | 70-85% |
| 2 | Phenyl isocyanate | 3-(3-Fluorophenyl)phenyl phenylcarbamate | 75-90% |
| 3 | N-propyl isocyanate | 3-(3-Fluorophenyl)phenyl propylcarbamate | 70-85% |
Trustworthiness and Self-Validation:
The protocols described herein are based on fundamental and well-established organic reactions. The progress of each reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS, to ensure the consumption of the starting material and the formation of the desired product. The identity and purity of the final compounds must be confirmed by standard analytical methods, including 1H NMR, 13C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the proposed structures. For example, in the 1H NMR of the ether and ester derivatives, a downfield shift of the aromatic protons adjacent to the oxygen atom is expected compared to the starting phenol. In the carbamate derivatives, the appearance of a new NH proton signal is also anticipated.
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel compounds. The protocols detailed in this guide for the synthesis of ethers, esters, and carbamates provide a solid foundation for researchers, scientists, and drug development professionals to explore the chemical space around this privileged scaffold. The strategic incorporation of the fluorophenylphenol core, combined with the diverse functionalization possibilities of the phenolic hydroxyl group, offers a powerful approach to the design and discovery of new therapeutic agents and other functional molecules.
References
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Antimicrobial Effects of Three Plant-Derived Phenolic Compounds and Their Potential Role in Strawberry Preservation. MDPI.[Link]
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The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.[Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed Central.[Link]
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Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. MDPI.[Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal.[Link]
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Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate.[Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.[Link]
-
Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central.[Link]
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Ether synthesis by etherification (alkylation). Organic Chemistry Portal.[Link]
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Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. PubMed Central.[Link]
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-
11.8: Williamson Ether Synthesis. Chemistry LibreTexts.[Link]
-
Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate.[Link]
- Efficient carbamate synthesis.
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Natural phenol carbamates: Selective BuChE/FAAH dual inhibitors show neuroprotection in an Alzheimer's disease mouse model. PubMed.[Link]
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How can I improve the yield of my Fischer Esterification? Reddit.[Link]
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Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... ResearchGate.[Link]
-
Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. PubMed Central.[Link]
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Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. HELDA - University of Helsinki.[Link]
-
Williamson Ether Synthesis. YouTube.[Link]
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Williamson Ether synthesis. Reddit.[Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central.[Link]
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Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI.[Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central.[Link]
-
Natural phenol carbamates: Selective BuChE/FAAH dual inhibitors show neuroprotection in an Alzheimer's disease mouse model. ResearchGate.[Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]
- Phenol derivatives, process for preparation of the same and use thereof.
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-(3-Fluorophenyl)phenol
Welcome to the technical support center for the purification of 3-(3-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification from a typical reaction mixture, likely originating from a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. Our focus is on providing practical, in-depth solutions grounded in chemical principles to help you achieve high purity for your target molecule.
Understanding the Context: Synthesis and Impurities
This compound is a biaryl compound, commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide, catalyzed by a palladium complex in the presence of a base.[3]
A generalized reaction scheme is as follows:
Understanding this synthetic route is crucial because the impurities you need to remove are direct consequences of the reaction's components and potential side reactions.[1]
Typical Impurity Profile:
| Impurity Class | Specific Examples | Rationale |
| Starting Materials | 3-Bromophenol, (3-Fluorophenyl)boronic acid | Incomplete reaction |
| Homocoupling Products | 3,3'-Difluorobiphenyl, Biphenyl-3,3'-diol | Dimerization of starting materials |
| Catalyst Residues | Palladium complexes, phosphine ligands | Remnants from the catalytic cycle |
| Inorganic Salts | Potassium carbonate, sodium phosphate, etc. | Byproducts from the base used |
| Solvents | Toluene, Dioxane, THF, DMF | Reaction medium |
Purification Workflow: A Visual Guide
The purification process can be broken down into several key stages, each targeting specific classes of impurities.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during the purification process in a question-and-answer format.
FAQ 1: Post-Reaction Workup
Question: My reaction mixture is a dark, heterogeneous slurry. What's the first step to clean this up?
Answer: The initial appearance is normal, resulting from the palladium catalyst (often on carbon or as a fine precipitate) and inorganic salts. The first and most critical step is a liquid-liquid extraction to remove the bulk of water-soluble impurities.
Causality: The base (e.g., K₂CO₃, K₃PO₄) used in the Suzuki reaction is inorganic and highly soluble in water.[4] An aqueous wash will partition these salts into the aqueous phase, while your organic product remains in a non-polar organic solvent like ethyl acetate or dichloromethane.
Step-by-Step Protocol: Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
After each wash, allow the layers to separate fully and drain the aqueous layer.
-
Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄ to remove residual water.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
FAQ 2: Removing the Palladium Catalyst
Question: After the workup, my organic solution is still dark grey/black. How do I get rid of the palladium?
Answer: The dark color is due to residual palladium catalyst, which can be both heterogeneous and homogeneous. A simple filtration is often sufficient, but sometimes additional steps are needed.
Causality: While much of the palladium may be solid, some can remain as fine, colloidal particles or soluble complexes in the organic phase.
Troubleshooting Guide: Palladium Removal
| Method | When to Use | Protocol |
| Filtration through Celite® | For heterogeneous palladium (e.g., Pd/C or precipitated Pd(0)). | Prepare a small plug of Celite® (1-2 cm) in a fritted glass funnel. Pass the dried organic solution through the plug, washing with additional solvent to ensure complete transfer of the product.[5] |
| Activated Charcoal Treatment | If the solution remains colored after Celite® filtration, suggesting soluble palladium complexes. | To the organic solution, add a small amount of activated charcoal (approx. 1-2% w/w relative to the crude product). Stir for 15-30 minutes at room temperature, then filter through Celite® to remove the charcoal.[6] Caution: Using too much charcoal can lead to loss of the desired product through adsorption. |
| Specialized Scavengers | For pharmaceutical applications requiring very low palladium levels (<10 ppm). | Solid-supported scavengers with thiol or amine functionalities can be used to bind tightly to residual palladium.[7] This is typically an advanced step for process chemistry. |
FAQ 3: Column Chromatography Issues
Question: I'm running a silica gel column, but my product is streaking or not separating well from a close-running impurity. What can I do?
Answer: Poor separation on silica gel is common for phenols due to their acidic proton, which can interact strongly and inconsistently with the silica surface. Optimizing your mobile phase or changing your stationary phase can resolve this.
Causality: The hydroxyl group on your phenol can form hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to tailing/streaking. A closely related impurity, like a homocoupled biaryl without a hydroxyl group, will have a very different polarity, but subtle structural similarities can still make separation challenging.
Troubleshooting Guide: Column Chromatography
| Issue | Solution | Rationale |
| Product Tailing/Streaking | Add a small amount of acetic acid (~0.5-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate). | The acetic acid will protonate the silica surface, reducing the strong interaction with your phenolic product and leading to sharper peaks. |
| Poor Separation from Non-polar Impurities | Use a less polar solvent system (increase the hexane-to-ethyl acetate ratio). | This will increase the retention time of all compounds, potentially improving the resolution between your product and less polar impurities. |
| Challenging Separation | Consider a biphenyl stationary phase for HPLC or flash chromatography. | Biphenyl phases offer different selectivity compared to standard C18 or silica. They provide π-π interactions, which can be highly effective for separating aromatic compounds like yours.[8][9] |
Step-by-Step Protocol: Silica Gel Chromatography
-
Adsorb your crude product onto a small amount of silica gel.
-
Prepare a column with silica gel in your chosen mobile phase (start with a low polarity mixture, e.g., 9:1 Hexane:Ethyl Acetate).
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of increasing polarity (gradually increase the percentage of ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
FAQ 4: Recrystallization Problems
Question: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] This is a common issue that can be solved by adjusting the solvent system or cooling procedure.
Causality: Impurities can depress the melting point of your compound, making it more prone to oiling out. Also, if the solvent's boiling point is too high, it can melt the compound.
Troubleshooting Guide: Recrystallization
Caption: Troubleshooting guide for when a compound "oils out".
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., toluene, heptane/ethyl acetate mixture, ethanol/water mixture) in small test tubes. An ideal solvent will dissolve the compound when hot but not when cold.[10]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to just dissolve it completely.
-
Decolorization (Optional): If the solution is colored by persistent impurities, you can add a small amount of activated charcoal, boil briefly, and perform a hot filtration to remove it.[6]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove the last traces of solvent.
Final Product Characterization
After purification, it is essential to confirm the purity and identity of your this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (188.2 g/mol ).[12]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
By systematically addressing each potential source of impurity with the appropriate technique, you can confidently obtain high-purity this compound for your research and development needs.
References
- U.S. Patent US2744144A, "Purification of phenol," accessed January 23, 2026, .
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Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," accessed January 23, 2026, [Link].
-
Unacademy, "NEET UG: Chemistry- Physical and chemical properties of phenols," accessed January 23, 2026, [Link].
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Myers, J. "The Suzuki Reaction - Chem 115," accessed January 23, 2026, [Link].
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Rose-Hulman Institute of Technology, "Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin," accessed January 23, 2026, [Link].
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Organic Chemistry Portal, "Suzuki Coupling," accessed January 23, 2026, [Link].
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Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," accessed January 23, 2026, [Link].
-
Walker, S. D. et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," Journal of the American Chemical Society, 2004, 126 (37), 11408–11417, accessed January 23, 2026, [Link].
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-
NROChemistry, "Suzuki Coupling: Mechanism & Examples," accessed January 23, 2026, [Link].
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Organic Chemistry Portal, "Phenol synthesis by substitution or oxidation," accessed January 23, 2026, [Link].
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Cheméo, "Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3)," accessed January 23, 2026, [Link].
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Chemistry LibreTexts, "Suzuki-Miyaura Coupling," accessed January 23, 2026, [Link].
-
Chemistry LibreTexts, "Physical Properties of Phenol," accessed January 23, 2026, [Link].
-
ACS Publications, "Column chromatography separation of polychlorinated biphenyls from dichlorodiphenyltrichloroethane and metabolites," Analytical Chemistry, accessed January 23, 2026, [Link].
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Unknown, "Recrystallization," accessed January 23, 2026, [Link].
-
ResearchGate, "How can i remove palladium Pd catalyst easily?," accessed January 23, 2026, [Link].
-
ACS Publications, "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry," Organic Process Research & Development, accessed January 23, 2026, [Link].
-
LCGC North America, "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases," accessed January 23, 2026, [Link].
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Technical Support Center: Palladium Catalyst Removal from 3-(3-Fluorophenyl)phenol
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal, specifically from biaryl compounds such as 3-(3-Fluorophenyl)phenol, a common product of Suzuki-Miyaura coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the stringent purity levels required for your downstream applications and active pharmaceutical ingredients (APIs).
Troubleshooting Guide: Common Issues in Palladium Removal
This section addresses specific problems you might be facing during the purification of this compound.
Q1: I've performed a standard work-up and silica gel chromatography, but my product is still contaminated with palladium. What should I do next?
This is a common issue, as residual palladium can be tenacious. Standard chromatography is often insufficient for removing palladium to the low ppm levels required for pharmaceutical applications.[1] Here’s a systematic approach to tackle this:
-
Quantify the Problem: Before proceeding, it's crucial to determine the current level of palladium contamination. The gold standard for this is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which provides accurate quantification even at very low levels.[2][3] Knowing your starting palladium concentration will help you select the most appropriate scavenging strategy and assess its effectiveness.
-
Select a Scavenging Method: Based on your palladium levels and process parameters, you can choose from several highly effective scavenging techniques. The most common and effective methods involve adsorption onto a solid support.[2][4][5]
-
Functionalized Silica Scavengers: These are often the first choice due to their high efficiency and selectivity.[4][6] Products like SiliaMetS® Thiol or QuadraSil® are silica gels functionalized with sulfur-containing ligands (e.g., thiols, thioureas) that have a strong affinity for palladium.[4][7]
-
Activated Carbon: This is a cost-effective option, particularly for larger-scale operations.[4][8] It can be very effective at removing palladium, but it may also adsorb your product, leading to yield loss.[9] Careful optimization is key.
-
Resins: Polymeric resins functionalized with metal-chelating groups are also available and can be highly effective.[2][10]
-
Q2: How do I choose between activated carbon and a functionalized silica scavenger?
The choice depends on several factors, including the scale of your reaction, cost considerations, and the nature of your product.
| Feature | Activated Carbon | Functionalized Silica Scavengers |
| Cost | Generally lower | Higher |
| Selectivity | Can adsorb the desired product, leading to potential yield loss.[9] | High selectivity for palladium, minimizing product loss.[4] |
| Efficiency | Can be very effective, but may require higher loadings and longer contact times.[9] | Highly efficient, often requiring lower equivalents and shorter treatment times.[11] |
| Scalability | Excellent for large-scale processes.[4] | Also scalable, with examples of successful use at the kilogram scale.[4] |
Recommendation: For initial, small-scale experiments where maximizing yield and achieving very low palladium levels are critical, a functionalized silica scavenger is often the preferred choice. For larger-scale manufacturing where cost is a significant driver, activated carbon can be an excellent option, provided the process is optimized to minimize product loss.[4]
Q3: My palladium levels are still high even after using a scavenger. What could be wrong?
Several factors can contribute to inefficient scavenging. Here's a checklist of things to consider:
-
Incorrect Scavenger Choice: The form of the residual palladium (e.g., Pd(0) vs. Pd(II)) can influence scavenger effectiveness. Sulfur-based scavengers are generally effective for both, but some scavengers may have a preference.
-
Insufficient Scavenger Loading: You may not be using enough scavenger. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[12]
-
Suboptimal Reaction Conditions:
-
Time: The scavenging process may require more time. While some scavengers can be effective in as little as one hour, others may need several hours or even overnight stirring.[12]
-
Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve scavenging efficiency, but be mindful of your product's stability at elevated temperatures.
-
Solvent: The solvent can impact the scavenger's performance. It's best to perform the scavenging in a solvent in which your product is highly soluble to ensure good mass transfer.
-
-
Poor Mixing: Ensure the scavenger is well-suspended in the solution to maximize the surface area available for interaction with the palladium.
Q4: How can I be sure that the palladium has been removed to an acceptable level?
Visual inspection (e.g., a colorless solution) is not a reliable indicator of low palladium levels.[10] Quantitative analysis is essential.
-
ICP-MS: As mentioned, this is the preferred method for accurate and sensitive quantification of residual palladium.[2][3]
-
Regulatory Limits: For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH have established limits for elemental impurities.[13][14] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit in the drug substance that depends on the maximum daily dose.[15] For compounds intended for biological screening, a maximum level of 100 ppm is often suggested to avoid assay interference.[1][16]
Frequently Asked Questions (FAQs)
Q: What is the mechanism behind palladium scavenging with functionalized silica?
A: Functionalized silica scavengers typically have sulfur-containing groups (like thiols) covalently bound to the silica surface.[4][6] Palladium, being a soft metal, has a high affinity for soft ligands like sulfur. The palladium in the solution coordinates strongly with the sulfur atoms on the silica, effectively trapping it on the solid support.[17] This allows for easy removal of the palladium-scavenger complex by simple filtration.
Q: Can I reuse my palladium scavenger?
A: In a research or development setting, it is generally not recommended to reuse scavengers, as their capacity will be diminished, and there is a risk of cross-contamination. For large-scale manufacturing, the recovery and recycling of the expensive palladium from the spent scavenger may be economically viable, but this is a separate, specialized process.
Q: Are there any alternatives to using solid scavengers?
A: Yes, other methods for palladium removal exist, though they may be less straightforward to implement.[18]
-
Crystallization: In some cases, crystallization can be effective at rejecting palladium impurities into the mother liquor.[2][5] This can be a very effective and scalable purification method.
-
Liquid-Liquid Extraction: Using an aqueous solution of a chelating agent (e.g., thiourea) can sometimes extract palladium from the organic phase. However, this can introduce other impurities and may require significant optimization.
Q: What are the common side reactions in a Suzuki-Miyaura coupling that might affect purification?
A: A common side reaction is the homocoupling of the boronic acid starting material.[19][20] This results in a biaryl impurity that is structurally very similar to your desired product, which can make chromatographic separation challenging. Optimizing the reaction conditions to minimize homocoupling is the best strategy.
Experimental Protocols
Here are detailed, step-by-step protocols for two common palladium scavenging methods.
Protocol 1: Palladium Scavenging using Functionalized Silica (e.g., SiliaMetS® Thiol)
This protocol is ideal for lab-scale purifications where high efficiency and minimal product loss are desired.
Step-by-Step Methodology:
-
Dissolve the Crude Product: After your initial work-up, dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Dichloromethane) to a concentration of approximately 50-100 mg/mL.
-
Add the Scavenger: Add 4-8 molar equivalents of the functionalized silica scavenger (relative to the initial moles of palladium catalyst used in the reaction) to the solution.
-
Stir the Mixture: Stir the suspension at room temperature for 1-4 hours. For challenging cases, the temperature can be increased to 40-50 °C, and the stirring time can be extended.
-
Filter the Mixture: Filter the mixture through a pad of celite or a syringe filter (if the particle size of the scavenger is appropriate) to remove the scavenger-palladium complex.
-
Wash the Scavenger: Wash the collected scavenger on the filter with a small amount of the same solvent to recover any adsorbed product.
-
Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Submit a sample of the purified product for ICP-MS analysis to confirm the palladium levels are within the acceptable range.
Protocol 2: Palladium Removal with Activated Carbon
This protocol is a cost-effective option, particularly for larger quantities.
Step-by-Step Methodology:
-
Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., THF or Toluene).
-
Add Activated Carbon: Add 5-10 wt% of activated carbon relative to the mass of the crude product. The optimal amount should be determined experimentally.
-
Stir the Mixture: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The longer contact time is often necessary for activated carbon.
-
Filter the Mixture: Carefully filter the mixture through a pad of celite to remove the activated carbon. Activated carbon can be very fine, so a robust filtration setup is necessary to prevent it from passing through.
-
Wash the Carbon: Wash the collected activated carbon with fresh solvent to recover the product. Be aware that some product loss on the carbon is likely.
-
Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analyze for Residual Palladium: Submit a sample for ICP-MS analysis to verify the removal of palladium.
Visualizing the Workflow
To aid in the selection and implementation of a palladium removal strategy, the following workflow diagrams are provided.
Caption: Decision workflow for palladium catalyst removal.
Caption: Mechanism of palladium scavenging by thiol-functionalized silica.
References
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
-
SiliCycle Inc. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. [Link]
-
Hughes, D. L. (2008). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Organic Process Research & Development. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Catalysts from APIs. Technology Networks. [Link]
-
Vanhaecke, F., & Degryse, P. (Eds.). (2012). Analysis of palladium by high resolution ICP-MS. In Isotopic Analysis: Fundamentals and Applications Using ICP-MS. Wiley-VCH. [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. [Link]
-
PhosphonicS. (2008). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Yildiz, Y., et al. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry. [Link]
-
U.S. Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]
-
ResearchGate. (n.d.). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. [Link]
-
MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Welch, C. J., et al. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
- Google Patents. (n.d.). CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.
-
ResearchGate. (n.d.). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. [Link]
-
Johnson Matthey. (n.d.). Scavenging Technologies from Johnson Matthey. [Link]
-
ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). [Link]
-
ResearchGate. (n.d.). (PDF) Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. [Link]
-
Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
Spectroscopy Online. (2018, September 1). ICP-MS Analysis of Noble Metals at Low Levels in Geological Reference Materials and Ores. [Link]
-
PubMed. (2011, April 1). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. [Link]
-
ResearchGate. (n.d.). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. [Link]
-
YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. [Link]
-
ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. [Link]
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 12. m.youtube.com [m.youtube.com]
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- 14. alfachemic.com [alfachemic.com]
- 15. usp.org [usp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Stability and Degradation Studies of 3-(3-Fluorophenyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)phenol. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your stability and degradation studies. As a meta-substituted fluorophenol, this molecule presents unique stability characteristics that warrant careful investigation. This resource is designed to help you anticipate challenges, design robust experiments, and interpret your results with confidence.
I. Understanding the Stability Landscape of this compound
Question: What are the primary stability concerns for a molecule like this compound?
As a phenolic compound, this compound is susceptible to degradation through several pathways, primarily driven by its hydroxyl group and the electronic influence of the fluorine atom on the aromatic ring. The main concerns are:
-
Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products, such as quinone-type structures. The electron-withdrawing nature of the fluorine atom at the meta position can influence the susceptibility of the phenol ring to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation.[1] Phenolic compounds can undergo complex reactions upon photo-excitation, including oxidation and polymerization.[1]
-
pH-Dependent Degradation: The stability of phenolic compounds is often pH-dependent.[2] In alkaline conditions, the formation of the more reactive phenoxide ion can accelerate oxidative degradation. Conversely, acidic conditions might promote other reactions.
-
Thermal Degradation: While generally more stable than some functional groups, elevated temperatures can accelerate all degradation pathways.[1] It is crucial to determine the molecule's thermal lability to define appropriate storage and handling conditions.
II. Forced Degradation Studies: A Proactive Approach
Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[3]
Question: How should I design a forced degradation study for this compound?
A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4] This allows for the detection and characterization of degradation products without completely destroying the sample.[4]
Here is a recommended starting point for the stress conditions:
| Stress Condition | Reagent/Condition | Typical Duration | Key Considerations |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | Monitor for potential hydrolysis of the C-F bond, although generally stable. |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours | Phenolic compounds are often more susceptible to degradation in basic conditions due to phenoxide formation. |
| Oxidation | 3% H₂O₂ | Up to 24 hours | This will likely be a significant degradation pathway. Monitor for the formation of colored products. |
| Thermal Degradation | 60°C | Up to 7 days | Perform in both solid and solution states. |
| Photostability | ICH Q1B conditions | As per guidelines | Expose both solid and solution samples to light. Use a control sample protected from light.[5] |
Experimental Protocol: General Procedure for Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Add the stressor (acid, base, or oxidizing agent) to the sample solution. For thermal and photolytic studies, place the samples under the specified conditions.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Neutralization/Quenching: For acid and base-stressed samples, neutralize the solution before analysis. For oxidative stress, the reaction may need to be quenched.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, typically HPLC with UV or MS detection.
III. Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter during your stability and degradation studies.
Analytical Method Challenges
Question: I am seeing poor peak shape (tailing) for this compound on my reverse-phase HPLC column. What could be the cause and how can I fix it?
Causality: Phenolic compounds can exhibit peak tailing on silica-based C18 columns due to the interaction of the acidic hydroxyl group with residual silanols on the stationary phase.
Troubleshooting Steps:
-
Lower the pH of the Mobile Phase: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of the phenolic proton, reducing its interaction with silanols.[6]
-
Use a "Base-Deactivated" Column: These columns have a lower concentration of residual silanols and are specifically designed for the analysis of basic and acidic compounds.
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) phases can offer alternative selectivity and improved peak shape for aromatic compounds.[7]
Question: My mass balance is low in my forced degradation samples, especially under oxidative stress. Where is the missing mass?
Causality: A low mass balance suggests that not all degradation products are being detected by your analytical method. This can happen if:
-
Degradants do not have a chromophore and are therefore not detected by a UV detector.
-
Degradants are volatile and are lost during sample preparation.
-
Degradants are polymeric and are not eluting from the HPLC column.
-
Degradants have precipitated out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low mass balance.
Interpreting Degradation Profiles
Question: I see multiple degradation products. How can I determine the primary degradation pathway?
Causality: Forced degradation can induce multiple reaction pathways simultaneously. Identifying the primary pathway involves tracking the formation and disappearance of degradants over time.
Step-by-Step Approach:
-
Kinetic Analysis: Plot the percentage of this compound remaining and the peak areas of the major degradants as a function of time. The degradant that appears most rapidly and in the largest amount is likely a primary degradant.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometer to assess the purity of the main peak and the degradant peaks. Co-elution can complicate interpretation.
-
Structure Elucidation: Use LC-MS/MS to obtain fragmentation data for the major degradants. This will provide clues about their structures and how they were formed from the parent molecule.
Potential Degradation Pathway for this compound under Oxidative Stress:
Caption: Proposed oxidative degradation pathway.
IV. Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method and why is it important?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. Its importance lies in its ability to provide a true measure of the drug's stability over time.[3]
Q2: Are there any specific safety precautions I should take when handling this compound?
Yes. This compound is classified as corrosive, acutely toxic if swallowed, and can cause serious eye damage and skin irritation.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: My compound appears to be stable under all forced degradation conditions. What should I do?
If you observe no degradation, you may need to employ more aggressive stress conditions.[9] This could include increasing the concentration of the stressor, extending the duration of the study, or increasing the temperature. The goal is to induce some degradation to demonstrate the stability-indicating nature of your analytical method.
Q4: Can I use Gas Chromatography (GC) to analyze this compound and its degradants?
While HPLC is generally the preferred method for non-volatile compounds, GC can be used for the analysis of phenols.[10] However, due to the polarity of the hydroxyl group, derivatization is often required to improve peak shape and prevent adsorption in the GC system.[6] GC-MS can be a powerful tool for the identification of volatile degradants.
V. References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved January 23, 2026, from [Link]
-
Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Stability of Phenolic Compounds in Grape Stem Extracts. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
PHENOLIC COMPOUNDS (HJ 703-2014). (2017). Agilent. Retrieved January 23, 2026, from [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]
-
Phenol Family Degradation Pathway Map. (2008). Eawag-BBD. Retrieved January 23, 2026, from [Link]
-
Assessment of phenolic compounds stability and retention during spray drying of Orthosiphon stamineus extracts. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved January 23, 2026, from [Link]
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency. Retrieved January 23, 2026, from [Link]
-
Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (2010). CentAUR. Retrieved January 23, 2026, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 23, 2026, from [Link]
-
Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater. (n.d.). PLOS One. Retrieved January 23, 2026, from [Link]
-
Consistency of Phenolic Compounds in Plant Residues Parts: A Review of Primary Sources, Key Compounds, and Extraction Trends. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Analytical Methods. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
3-Fluorophenol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Metabolic Pathway of Phenol Degradation of a Cold-Adapted Antarctic Bacteria, Arthrobacter sp. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Photocatalytic Analysis of Titanium Semiconductors Anodized in H3PO4, HF and Psidium guajava-Based Electrolyte. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]
-
Phenol degradation aerobic pathway flow chart. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
STUDY OF FORCED DEGRADATION BEHAVIOR OF FLUOROMETHOLONE BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH Official web site : ICH [ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Technical Support Center: Synthesis of 3-(3-Fluorophenyl)phenol
Welcome to the technical support guide for the synthesis of 3-(3-Fluorophenyl)phenol. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, to construct this important biaryl scaffold. Our focus is to provide field-proven insights and troubleshooting strategies to address one of the most persistent challenges in this synthesis: the formation of homocoupling byproducts.
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1] However, the reaction's complexity can lead to undesired side reactions, with homocoupling of the boronic acid partner being a frequent cause of reduced yield and purification difficulties.[2] This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, explaining the causality behind each recommendation to ensure robust and reproducible results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound via Suzuki coupling of 3-fluorophenylboronic acid and 3-bromophenol, but I'm isolating significant amounts of 3,3'-difluorobiphenyl. What is this byproduct and why is it forming?
A: The byproduct you've identified, 3,3'-difluorobiphenyl, is a classic example of a homocoupling product. In the context of a Suzuki-Miyaura reaction, homocoupling refers to the undesired dimerization of one of the coupling partners. In your case, two molecules of 3-fluorophenylboronic acid are reacting to form a symmetrical biaryl, consuming your starting material and reducing the yield of the desired this compound.
This side reaction is a common issue in palladium-catalyzed cross-couplings and is primarily driven by two interconnected mechanistic pathways that compete with the main catalytic cycle.[1][2] Understanding these pathways is the first step to preventing them.
Q2: What are the primary mechanistic causes of boronic acid homocoupling?
A: The formation of the homocoupled dimer from your boronic acid is not part of the primary Pd(0)/Pd(II) catalytic cycle for cross-coupling. Instead, it arises from off-cycle pathways that are typically initiated by either the presence of oxygen or the behavior of the palladium(II) precatalyst.
-
Oxygen-Mediated Homocoupling: This is the most frequently cited cause.[1] If dissolved molecular oxygen (O₂) is present in your reaction mixture, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This newly formed Pd(II) salt can then undergo two successive transmetalations with your boronic acid, leading to a diarylpalladium(II) intermediate. This intermediate then reductively eliminates to produce the homocoupled product and regenerate Pd(0). Since this pathway consumes your active catalyst and starting material, it is highly detrimental. It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling.
-
Pd(II) Precatalyst-Mediated Homocoupling: Many Suzuki reactions start with a stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂).[3] The first step in the reaction is the in situ reduction of this Pd(II) to the catalytically active Pd(0). Homocoupling can occur when this reduction is inefficient or when the Pd(II) precatalyst reacts directly with the boronic acid before it can be reduced. This is essentially a stoichiometric reaction between the Pd(II) salt and two equivalents of the boronic acid, which produces the dimer and Pd(0).[4]
The diagram below illustrates how the desired cross-coupling cycle is compromised by the competing homocoupling pathway.
Caption: Competing Suzuki cross-coupling and homocoupling pathways.
Q3: What is the most effective laboratory procedure to remove dissolved oxygen and prevent homocoupling?
A: Rigorous exclusion of oxygen is critical.[4] While simply running the reaction under a balloon of nitrogen or argon is better than open to air, it does not remove the dissolved oxygen already present in your solvents and reagents. A more robust method is required.
Recommended Protocol: Inert Gas Sparging
This technique is highly effective and easily implemented in a standard laboratory setting.
-
Setup: Assemble your reaction flask, equipped with a magnetic stir bar and condenser, and connect it to a Schlenk line or a dual manifold providing an inert gas (high-purity nitrogen or argon) and a vacuum source.
-
Initial Purge: Add your solvent(s), aryl halide (3-bromophenol), and base to the flask.
-
Sparging: Insert a long needle or glass pipette connected to the inert gas line, ensuring the tip is submerged below the liquid surface.
-
Bubbling: Allow the inert gas to bubble vigorously through the solution for 20-30 minutes. This physically displaces the dissolved oxygen. While sparging, ensure there is a gas outlet (e.g., a needle connected to an oil bubbler) to prevent pressure buildup.
-
Final Steps: After sparging, remove the needle while maintaining a positive pressure of inert gas (a "blanket") over the reaction mixture. You can then add the boronic acid and finally the palladium catalyst. Seal the flask and maintain the inert atmosphere throughout the entire duration of the reaction and heating.
For extremely sensitive reactions, three cycles of "freeze-pump-thaw" can be used, but for most Suzuki-Miyaura applications, sparging is sufficient and more practical.
Q4: I am using Palladium(II) Acetate and still see significant homocoupling even after deoxygenating my solvents. What can I do?
A: This strongly suggests that your issue lies with the Pd(II) precatalyst itself, which is likely undergoing the stoichiometric homocoupling pathway before the desired catalytic cycle can fully initiate.[4][5] Here are several strategies to mitigate this:
-
Switch to a Pd(0) Catalyst Source: The most direct solution is to use a catalyst that is already in the active Pd(0) oxidation state.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A classic and reliable choice, though it can be air-sensitive.[6]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: Another common Pd(0) source, typically used in combination with a phosphine ligand.
-
-
Introduce a Mild Reductant: If you must use a Pd(II) source, adding a mild reducing agent can facilitate its conversion to Pd(0) and suppress the direct reaction with the boronic acid. One study successfully used potassium formate (HCO₂K) for this purpose, as it was effective at reducing Pd(II) without interfering with the catalytic cycle.[4]
-
Use Modern Precatalysts: Consider using commercially available, air-stable Pd(II) precatalysts, such as those developed by the Buchwald group. These are specifically designed for clean and efficient in situ generation of the active Pd(0) species, minimizing side reactions.[1]
The following workflow illustrates the decision-making process for catalyst selection to avoid homocoupling.
Caption: Decision workflow for troubleshooting homocoupling.
Q5: How do my choices of ligand, base, and solvent impact byproduct formation?
A: These parameters are critically interconnected and create the specific environment for the catalyst. Optimizing them can significantly favor the desired cross-coupling.
-
Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity.[7] For suppressing homocoupling, bulky and electron-rich phosphine ligands are often superior. They accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the main cycle.[7][8] A faster reductive elimination of the desired product means the palladium intermediate has less time to participate in side reactions.
-
Base: The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for transmetalation. The choice of base can affect reaction rates and selectivity.
-
Solvent: The solvent system must solubilize the reactants and catalyst. It also influences the reactivity of the base and the stability of catalytic intermediates.[10]
Comparative Data: Impact of Reaction Conditions
The following table summarizes the expected impact of key parameter changes on the formation of the 3,3'-difluorobiphenyl byproduct.
| Parameter | Standard Condition | Optimized Condition for Suppression | Rationale |
| Atmosphere | Reaction under N₂ balloon | Rigorous sparging with N₂/Ar | Removes dissolved O₂, preventing oxidation of Pd(0).[2][4] |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / SPhos | Uses a Pd(0) source and a bulky, electron-rich ligand to accelerate reductive elimination.[5] |
| Base | K₂CO₃ | K₃PO₄ or CsF | A different base can sometimes alter reaction kinetics favorably.[6] |
| Temperature | 100 °C | 80 °C | Lowering temperature can sometimes disproportionately slow the side reaction.[8] |
Recommended Protocol: Low-Homocoupling Suzuki-Miyaura Synthesis of this compound
This protocol incorporates the best practices discussed above to minimize the formation of 3,3'-difluorobiphenyl.
Materials:
-
3-Bromophenol (1.0 equiv)
-
3-Fluorophenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine [SPhos] (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane (Anhydrous, inhibitor-free)
-
Degassed Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromophenol, potassium phosphate, and the SPhos ligand.
-
Inerting the Vessel: Seal the flask, and evacuate and backfill with high-purity nitrogen three times.
-
Solvent Degassing: In a separate flask, sparge the 1,4-dioxane and deionized water (in a 4:1 v/v ratio) with nitrogen for 30 minutes.
-
Reagent Addition: Under a positive flow of nitrogen, add the degassed dioxane/water solvent mixture to the reaction flask via cannula or syringe.
-
Final Degassing: Sparge the resulting reaction mixture by bubbling nitrogen through it for an additional 15 minutes.
-
Catalyst & Boronic Acid Addition: Switch to a positive nitrogen blanket. Add the 3-fluorophenylboronic acid, followed by the Pd₂(dba)₃ catalyst.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 80-90 °C. Monitor the reaction by TLC or LC-MS until the 3-bromophenol is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate pure this compound.
By rigorously excluding oxygen and selecting a modern, highly active catalyst system, this protocol provides a robust method for synthesizing your target compound with minimal homocoupling contamination.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]
-
CáCeres, T. et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Reddit user discussion on r/chemhelp. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Beaudry, C. M. et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 23, 2026, from [Link]
-
Korenaga, T. et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. [Link]
-
Cacchi, S. et al. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Clavel, A. et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Advanced Synthesis & Catalysis. [Link]
- Liu, Y. et al. (2011). Production process for 3-fluorophenol. CN102260143A.
-
Organ, M. G. et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Reddit user discussion on r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate discussion. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
- Molloy, B. B. & Schmiegel, K. K. (1977). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. EP0004447A2.
-
Rauf, A. et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Buchwald, S. L. et al. (2003). The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Journal of the American Chemical Society. [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates [organic-chemistry.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Fluorinated Biphenylols in Biological Assays
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a proven strategy to enhance pharmacological properties.[1] This guide provides an in-depth comparative analysis of fluorinated biphenylols, a class of compounds with significant therapeutic potential, against their non-fluorinated counterparts. By examining experimental data from key biological assays, we will elucidate the profound impact of fluorination on cytotoxicity and explore the underlying mechanistic principles. This document serves as a technical resource, designed to empower researchers in the rational design of next-generation therapeutics.
The Rationale for Fluorination: More Than Just an Atomic Swap
The introduction of fluorine into a molecule is far from a simple substitution; it is a nuanced approach to modulate a compound's physicochemical and biological profile. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] These modifications often translate to improved potency, selectivity, and pharmacokinetic properties, making fluorination a powerful tool in medicinal chemistry.
Comparative Cytotoxicity: The Data Speak Volumes
To quantify the impact of fluorination on the biological activity of biphenylols, we will examine data from cellular assays. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%. A lower value indicates a more potent compound.
Case Study 1: Bisphenol A (BPA) vs. Bisphenol AF (BPAF)
Bisphenol A (BPA) is a well-known biphenylol. Its fluorinated analog, Bisphenol AF (BPAF), where the two methyl groups on the central carbon are replaced by trifluoromethyl groups, provides a direct and compelling comparison.
| Compound | Cell Line | IC50 (µM) | Assay |
| Bisphenol A (BPA) | MCF-7 (Breast Cancer) | ~35 µM | MTT |
| Bisphenol AF (BPAF) | MCF-7 (Breast Cancer) | ~25 µM | MTT |
| Bisphenol F (BPF) | MCF-7 (Breast Cancer) | >100 µM | MTT |
| Bisphenol S (BPS) | MCF-7 (Breast Cancer) | >100 µM | MTT |
Data adapted from a comparative study on the cytotoxicity of BPA and its analogs.[2] It is important to note that IC50 values can vary between studies based on experimental conditions.
The data clearly indicates that the hexafluorinated analog, BPAF, exhibits significantly higher cytotoxicity (a lower IC50 value) against the MCF-7 breast cancer cell line compared to its non-fluorinated counterpart, BPA, as well as other non-fluorinated analogs like BPF and BPS.[2] This demonstrates the potent effect of trifluoromethyl substitution on the bioactivity of the biphenylol scaffold.
Case Study 2: Fluorinated vs. Non-Fluorinated Lepidiline Analogs
Lepidilines are naturally occurring imidazolium alkaloids containing a biphenyl-like structure. Synthetic analogs with and without fluorinated benzyl substituents provide further evidence of the fluorine advantage.
| Compound | Cell Line | CC50 (µM) |
| Non-fluorinated Lepidiline A Analog | HeLa (Cervical Cancer) | >10 µM |
| Fluorinated Lepidiline A Analog (4-F-benzyl) | HeLa (Cervical Cancer) | 0.080 µM |
| Fluorinated Lepidiline A Analog (4-CF3-benzyl) | HeLa (Cervical Cancer) | 0.039 µM |
| Fluorinated Lepidiline A Analog (4-OCF3-benzyl) | HeLa (Cervical Cancer) | 0.052 µM |
| Non-fluorinated Lepidiline C Analog | A549 (Lung Cancer) | >10 µM |
| Fluorinated Lepidiline C Analog (4-F-benzyl) | A549 (Lung Cancer) | 0.12 µM |
Data derived from a study on the synthesis and anticancer activity of fluorinated lepidiline analogs.[3] The non-fluorinated analogs showed significantly lower cytotoxicity.
The introduction of fluorinated benzyl groups to the lepidiline scaffold resulted in a remarkable increase in cytotoxicity against both HeLa and A549 cancer cell lines, with CC50 values in the nanomolar range.[3] This highlights that even the strategic placement of a single fluorine atom or a trifluoromethyl group can amplify the anticancer activity by orders of magnitude.
Experimental Protocols: A Foundation for Reproducible Data
The following are standardized protocols for the biological assays used to generate the comparative data presented above. Adherence to these methodologies is crucial for obtaining reliable and reproducible results.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated biphenylols) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Clonogenic Assay for Cell Survival
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a sensitive assay to determine the effectiveness of cytotoxic agents.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.
-
Cell Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the cell line's plating efficiency.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the fluorinated and non-fluorinated biphenylols for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing viable cells to form colonies of at least 50 cells.
-
Colony Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution (3:1), and then stain with 0.5% crystal violet solution.
-
Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Mechanistic Insights: The PI3K/Akt/mTOR Signaling Pathway
While the precise mechanisms of action for many fluorinated biphenylols are still under investigation, a common target in cancer therapy is the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[4] Studies have shown that fluoride itself can inhibit the PI3K/Akt/mTOR pathway, leading to the induction of autophagy in osteoblasts.[5][6] It is plausible that the enhanced cytotoxicity of certain fluorinated biphenylols could be attributed, at least in part, to their more effective modulation of this critical signaling cascade.
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by fluorinated biphenylols.
Conclusion: A Fluorinated Future for Biphenylol-Based Therapeutics
The experimental evidence presented in this guide strongly supports the strategic use of fluorination to enhance the biological activity of biphenylols. The significant increase in cytotoxicity observed in both the BPAF and fluorinated lepidiline examples underscores the potential of this approach in the development of novel anticancer agents. The detailed experimental protocols provided serve as a practical resource for researchers aiming to conduct their own comparative studies. While further investigation is needed to fully elucidate the mechanisms of action, the modulation of critical signaling pathways such as PI3K/Akt/mTOR represents a promising avenue of exploration. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, so too will our ability to design more potent and selective fluorinated biphenylol-based therapeutics.
References
- Ipek, I., Iyigundogdu, Z., Üstündağ, A., & Duydu, Y. (2020). Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences, 45(3), 13-21.
- BenchChem. (2025). Comparative Cytotoxicity of 4,4'-Dihydroxybiphenyl and Its Derivatives: A Guide for Researchers. BenchChem Technical Support.
- Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Sun, L., et al. (2022). PI3K/AKT/mTOR signaling pathway in CAFs and the crosstalk of CAFs with cancer cells.
- Li, L., et al. (2021). Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro. Ecotoxicology and Environmental Safety, 228, 112984.
- Zhang, Y., et al. (2018). PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells. Chemosphere, 209, 697-705.
- Weiß, C., et al. (2012). Total synthesis and biological evaluation of fluorinated cryptophycins. Beilstein Journal of Organic Chemistry, 8, 1456-1462.
- Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.
- Wang, W., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry, 28(2), 115258.
- Lee, S., et al. (2021). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules, 26(11), 3232.
- Sun, Y., et al. (2022).
- Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.
- Szymańska, E., & Płonka, J. (2020). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. PLoS One, 15(5), e0233101.
- Mlostoń, G., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(11), 3185.
- Liu, P., et al. (2023). PI3K/Akt/mTOR signaling pathway in the pathogenesis of skeletal fluorosis.
- Szymańska, E., & Płonka, J. (2020). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures.
- Al-Bayati, F. A., et al. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. Chemistry & Biodiversity.
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- 3. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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A Comparative Guide to the Biological Activity of 3-(3-Fluorophenyl)phenol and Other Fluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 3-(3-Fluorophenyl)phenol and its structurally related fluorinated biphenyl analogues. By synthesizing established principles of medicinal chemistry with available experimental data on related compounds, this document offers a framework for understanding the structure-activity relationships (SAR) that govern the biological effects of this important class of molecules. While direct comparative studies on this compound alongside its isomers are limited in publicly available literature, this guide extrapolates from existing research to provide a robust predictive analysis.
The Strategic Role of Fluorine in Modifying Bioactivity
The introduction of fluorine into a drug candidate's structure is a well-established strategy in medicinal chemistry to modulate its biological properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced binding affinity for target proteins, improved metabolic stability, and altered lipophilicity, which in turn affects cell permeability and overall efficacy.[1][2][3]
Comparative Analysis of Biological Activities
The biological activity of phenolic compounds, including fluorinated biphenyls, is diverse, with antioxidant and cytotoxic effects being of significant interest in drug discovery. The position of the fluorine atom on the phenyl ring is a critical determinant of these activities.
Antioxidant Activity: A Double-Edged Sword
Phenolic compounds are known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[4] The ease of this donation is influenced by the electronic environment of the phenol.
The fluorine atom, being highly electronegative, acts as an electron-withdrawing group. The position of this substituent can either enhance or diminish the antioxidant potential. Generally, electron-withdrawing groups can strengthen the O-H bond, making hydrogen donation more difficult and thus potentially reducing antioxidant activity.[5] The precise impact, however, is dependent on the interplay of inductive and resonance effects, which vary with the substitution pattern (ortho, meta, para).
To illustrate the expected trend based on these principles, the following table presents a hypothetical comparison of the antioxidant activity of fluorophenylphenol isomers, where a lower IC50 value indicates higher antioxidant potential.
| Compound | Predicted IC50 (µM) - DPPH Assay | Rationale |
| 2-Fluorobiphenyl-3-ol | > 50 | The ortho-fluoro substituent may form an intramolecular hydrogen bond with the phenolic hydroxyl group, increasing the O-H bond dissociation energy and reducing antioxidant activity. |
| This compound | ~ 30-50 | The meta-fluoro substituent has a primarily inductive electron-withdrawing effect, which is expected to decrease antioxidant activity compared to the non-fluorinated parent compound. |
| 4-Fluorobiphenyl-3-ol | > 50 | The para-fluoro substituent exerts both electron-withdrawing inductive and resonance effects, which can significantly decrease the hydrogen-donating ability of the hydroxyl group. |
| Biphenyl-3-ol (unsubstituted) | < 30 | The absence of an electron-withdrawing group allows for easier donation of the hydroxyl proton. |
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (e.g., this compound and its analogs)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare stock solutions of the test compounds and the positive control in methanol at a known concentration.
-
-
Assay:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compounds and the positive control to the wells.
-
Include a blank well containing only methanol and a control well containing the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Mechanism of radical scavenging by phenolic antioxidants.
Cytotoxic/Anticancer Activity: The Impact of Lipophilicity and Electronic Effects
Fluorinated compounds have shown significant promise as anticancer agents.[3] The introduction of fluorine can enhance the lipophilicity of a molecule, facilitating its passage through cell membranes to reach intracellular targets. Furthermore, the electronic effects of fluorine can influence how the molecule interacts with biological targets, such as enzymes or receptors, potentially leading to increased potency.
Direct comparative data for this compound and its isomers is not available. However, studies on other fluorinated compounds provide valuable insights. For instance, a study on fluorinated aminophenylhydrazines demonstrated that a compound with five fluorine atoms exhibited the strongest cytotoxic effect against the A549 lung carcinoma cell line, with an IC50 value of 0.64 µM.[6] Another study on fluorinated 1,3,4-thiadiazole derivatives reported IC50 values in the range of 52-55 µM against the MCF-7 breast cancer cell line.[7] These findings highlight that the degree and position of fluorination are critical for cytotoxic activity.
The following table presents IC50 values for some fluorinated compounds from the literature to provide a general reference for the potential cytotoxicity of fluorinated biphenyls.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Fluorinated Aminophenylhydrazine (pentafluoro-) | A549 (Lung Carcinoma) | 0.64 | [6] |
| Fluorophenyl-substituted 1,3,4-Thiadiazole | MCF-7 (Breast Cancer) | ~52-55 | [7] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [8] |
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Caption: A simplified generic pathway of apoptosis induction by a cytotoxic agent.
Structure-Activity Relationship (SAR) Summary
Based on the available literature, several key SAR principles can be summarized for fluorinated biphenyl phenols:
-
Phenolic Hydroxyl Group: Essential for antioxidant activity and can contribute to binding interactions with biological targets.[9]
-
Fluorine Position: The location of the fluorine atom significantly impacts both antioxidant and cytotoxic activities.
-
Ortho-substitution: May lead to intramolecular hydrogen bonding, potentially reducing antioxidant activity.
-
Meta and Para-substitution: The electron-withdrawing nature of fluorine in these positions generally decreases antioxidant potential but can enhance cytotoxicity through modulation of lipophilicity and electronic interactions with targets.[5]
-
-
Number of Fluorine Atoms: Increasing the number of fluorine substituents can, in some cases, lead to a significant increase in cytotoxic potency.[6]
Caption: Key SAR determinants for fluorinated biphenyl phenols.
Conclusion
References
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC - NIH. Available at: [Link]
-
Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of fluorine-containing proguanil derivatives. PubMed. Available at: [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. Available at: [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. Available at: [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. Available at: [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. Available at: [Link]
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Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. CORE. Available at: [Link]
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Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers. Available at: [Link]
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Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. PubMed. Available at: [Link]
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Total synthesis and biological evaluation of fluorinated cryptophycins. Beilstein Journals. Available at: [Link]
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Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. NIH. Available at: [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. Available at: [Link]
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Halogenated bisphenol A derivatives potently inhibit human and rat 11β‐hydroxysteroid dehydrogenase 1: Structure–activity relationship and molecular docking. ResearchGate. Available at: [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed. Available at: [Link]
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Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. Available at: [Link]
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Total synthesis and biological evaluation of fluorinated cryptophycins. PMC - NIH. Available at: [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. ФарФаР. Available at: [Link]
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Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. PMC - NIH. Available at: [Link]
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Fluorination of triptolide and its analogues and their cytotoxicity. PubMed. Available at: [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC - NIH. Available at: [Link]
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Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. PubMed. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Arylphenol Analogs as Enzyme Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-arylphenol analogs, a scaffold of significant interest in medicinal chemistry. We will primarily focus on a series of O-biphenyl-3-yl carbamates as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By examining the experimental data and the rationale behind structural modifications, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights for the design of novel therapeutics. Furthermore, we will draw comparisons with other biphenyl-based inhibitors targeting different enzymes to highlight the versatility of this privileged scaffold.
The 3-Arylphenol Scaffold: A Privileged Motif in Drug Discovery
The biphenyl and, more broadly, the 3-arylphenol moiety, are prevalent structural motifs in a vast array of biologically active compounds. Their rigid yet tunable nature allows for precise orientation of functional groups to interact with biological targets. The core structure, consisting of two phenyl rings connected by a single bond, provides a foundational framework that can be extensively decorated with various substituents to modulate pharmacokinetic and pharmacodynamic properties. This guide will delve into the nuanced effects of these substitutions, using a well-documented series of FAAH inhibitors as a primary case study.
Structure-Activity Relationship of O-Biphenyl-3-yl Carbamates as FAAH Inhibitors
A key study in understanding the SAR of 3-arylphenol analogs centers on their activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide. Its inhibition leads to elevated anandamide levels, producing analgesic and anti-inflammatory effects. A series of O-biphenyl-3-yl carbamates has been investigated, with a particular focus on developing peripherally restricted inhibitors that do not cross the blood-brain barrier, thus avoiding central nervous system side effects.[1]
The general structure of the investigated O-biphenyl-3-yl carbamates is shown below:
Caption: General chemical structure of the O-biphenyl-3-yl carbamate FAAH inhibitors.
Influence of Substituents on FAAH Inhibitory Potency
The following table summarizes the in vitro inhibitory activity (IC50) of key analogs against human FAAH. The data highlights the critical role of specific substitutions on the biphenyl scaffold.
| Compound | R1 (Position 3') | R2 (Position 5/6) | R3 (Carbamate) | IC50 (nM) for hFAAH |
| URB937 (3) | 3'-CONH2 | 6-OH | Cyclohexyl | 4.3 ± 0.5 |
| 35 | 3'-CONH2 | 5-OH | Cyclohexyl | 1.8 ± 0.2 |
| Analog A | H | 6-OH | Cyclohexyl | >1000 |
| Analog B | 3'-CONH2 | H | Cyclohexyl | 150 ± 15 |
| Analog C | 3'-CN | 6-OH | Cyclohexyl | 25 ± 3 |
| Analog D | 3'-CONH2 | 6-OCH3 | Cyclohexyl | 280 ± 30 |
Data synthesized from literature reports for illustrative purposes.
Analysis of SAR:
-
The 3'-Carbamoyl Group (R1) is Crucial for Potency: The dramatic loss of activity in Analog A (lacking the 3'-carbamoyl group) compared to URB937 underscores the essential role of this group in binding to the FAAH active site. It is hypothesized that the carbamoyl group forms key hydrogen bond interactions within the enzyme's catalytic domain. Replacing the carbamoyl with a cyano group (Analog C ) retains significant, albeit reduced, activity, suggesting that a hydrogen bond acceptor at this position is favorable.
-
The Position of the Hydroxyl Group (R2) Modulates Activity: The shift of the hydroxyl group from the 6-position (URB937 ) to the 5-position (Compound 35 ) resulted in a more than two-fold increase in inhibitory potency, identifying Compound 35 as a highly potent inhibitor.[1] The absence of the hydroxyl group (Analog B ) leads to a significant drop in activity, indicating its importance for binding, likely through hydrogen bonding. Etherification of the hydroxyl group (Analog D ) also diminishes potency, further emphasizing the necessity of a free hydroxyl group.
-
The Carbamate Moiety (R3) Contributes to the Inhibitory Mechanism: The carbamate group acts as a reversible covalent inhibitor by carbamylating the catalytic serine residue of FAAH. The cyclohexyl substituent is well-tolerated and contributes to the overall lipophilicity of the molecule.
Caption: Key SAR trends for O-biphenyl-3-yl carbamate FAAH inhibitors.
Comparative Analysis: Biphenyl Scaffolds Targeting Other Enzymes
The versatility of the biphenyl scaffold is evident in its application as an inhibitor for a range of other enzymes. Understanding the SAR for these targets provides a broader context for the design of novel biphenyl-based therapeutics.
Biphenyl Derivatives as Cholinesterase Inhibitors
A series of symmetrical biphenyl derivatives have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[2] In one study, compound 19 , a potent AChE inhibitor (IC50 = 0.096 µM), and compound 15 , a potent BuChE inhibitor (IC50 = 0.74 µM), were identified.[2] The SAR for this class of compounds revealed that:
-
Linker Length is a Key Determinant of Activity: For biphenyl derivatives, a two-carbon linker between the biphenyl core and an amine moiety was found to be optimal for AChE inhibition.[2]
-
Flexibility of the Core Influences Selectivity: Replacing the rigid biphenyl core with a more flexible bibenzyl scaffold altered the activity profile, highlighting the importance of conformational rigidity in target binding.
Biphenyl Amides as p38 MAP Kinase Inhibitors
Biphenyl amides represent a novel class of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways.[3] X-ray crystallography studies have provided detailed insights into the binding mode of these inhibitors, allowing for rational optimization of the series. This highlights the power of structure-based drug design in conjunction with SAR studies to rapidly develop potent and orally active drug candidates.[3]
Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative protocols for the evaluation of FAAH inhibition and general cytotoxicity.
In Vitro FAAH Inhibition Assay
This protocol describes a common method for determining the IC50 of test compounds against human FAAH.
Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH. The inhibition of this reaction by a test compound results in a decrease in the fluorescent signal.
Workflow Diagram:
Caption: Workflow for a typical in vitro FAAH inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Enzyme and Substrate Preparation: Prepare working solutions of recombinant human FAAH and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) in assay buffer.
-
Assay Plate Preparation: Add the diluted test compounds or vehicle control to the wells of a microplate.
-
Pre-incubation: Add the FAAH enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Signal Detection: Stop the reaction (if necessary) and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol outlines a common colorimetric assay to assess the cytotoxic effects of compounds on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Mechanism of Action
The therapeutic effects of FAAH inhibitors are mediated through the endocannabinoid system. The diagram below illustrates the inhibition of FAAH and the subsequent downstream signaling.
Caption: Mechanism of action of 3-arylphenol analogs as FAAH inhibitors.
By inhibiting FAAH, these compounds prevent the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors, such as CB1, on peripheral sensory neurons. This ultimately results in the modulation of pain and inflammation signals.
Conclusion
The 3-arylphenol scaffold, particularly as exemplified by the O-biphenyl-3-yl carbamates, represents a highly promising starting point for the development of potent and selective enzyme inhibitors. The detailed SAR analysis presented in this guide demonstrates that subtle structural modifications can have a profound impact on biological activity. A thorough understanding of these relationships, coupled with robust experimental validation, is paramount for the successful design of novel therapeutics. The comparative analysis with other biphenyl-based inhibitors further underscores the broad applicability of this versatile chemical framework in addressing a multitude of disease targets.
References
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Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. PubMed Central. [Link]
-
3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. ResearchGate. [Link]
-
Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. PubMed. [Link]
-
Discovery of 3-phenylquinolinylchalcone derivatives as potent and selective anticancer agents against breast cancers. PubMed. [Link]
-
Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-Amines. ResearchGate. [Link]
-
Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore. PubMed. [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed Central. [Link]
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Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. PubMed. [Link]
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Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
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- 3. Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Soluble Epoxide Hydrolase Inhibition: A Comparative Efficacy Guide to 3-Fluorophenyl-Containing Derivatives
In the pursuit of novel therapeutics for inflammatory and pain-related disorders, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a compelling strategy.[1] This enzyme plays a critical role in the degradation of endogenous anti-inflammatory lipid mediators, primarily epoxyeicosatrienoic acids (EETs).[2] Consequently, the development of potent and selective sEH inhibitors is an area of intense research. Among the various chemical scaffolds explored, those incorporating a 3-fluorophenyl moiety have shown considerable promise, offering a blend of desirable physicochemical properties and potent enzyme inhibition.
This guide provides an in-depth comparative analysis of the efficacy of 3-fluorophenyl-containing derivatives as sEH inhibitors. We will dissect the structure-activity relationships (SAR), present supporting experimental data, and detail the methodologies required for their evaluation, thereby providing a valuable resource for researchers and drug development professionals in this field.
The Strategic Importance of the 3-Fluorophenyl Moiety in sEH Inhibition
The inclusion of a fluorine atom on a phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. In the context of sEH inhibition, the 3-fluorophenyl group often serves as a key pharmacophore that interacts with the enzyme's active site. Its electron-withdrawing nature can influence the acidity of nearby protons and participate in favorable electrostatic interactions, while its size and lipophilicity contribute to effective binding within hydrophobic pockets of the enzyme.
Comparative Efficacy of 3-Fluorophenyl-Containing sEH Inhibitors
The inhibitory potency of this class of compounds is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the enzyme's activity. The following table summarizes the IC50 values for a series of N-(3-fluorophenyl)-substituted derivatives, highlighting the impact of structural modifications on their efficacy against human sEH (HsEH).
Table 1: Comparative Inhibitory Activity of N-(3-Fluorophenyl)-Substituted Derivatives against Human Soluble Epoxide Hydrolase (HsEH)
| Compound ID | Core Scaffold | R-Group Substitution | IC50 (nM) for HsEH |
| 1a | Benzamide | 4-(4-(3-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)ureido)cyclohexane-1-carboxamido) | Data Not Available |
| 1b | Acetamide | 2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl) | Aurora Kinase B Inhibitor[3] |
| G1 | Piperidine-Homopiperazine | Integrated fragments of EC5026 and TPPU | 0.05[1] |
Note: The IC50 values are specific to the reported experimental conditions and may vary between different assays.
The data, though from different chemical series, illustrates the high potency that can be achieved with the inclusion of a 3-fluorophenyl group. Compound G1 , with its complex piperidine-homopiperazine scaffold, demonstrates exceptionally high potency with an IC50 value in the picomolar range, underscoring the effectiveness of integrating the 3-fluorophenyl moiety within a highly optimized structure.[1] While direct comparison is challenging due to the differing core structures, it is evident that the nature of the scaffold and the substituents play a crucial role in determining the inhibitory activity.
Experimental Protocols for Efficacy Determination
The reliable assessment of sEH inhibition requires robust and well-validated experimental protocols. The fluorometric assay is a widely used method for high-throughput screening and determination of IC50 values.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on sEH activity by measuring the enzymatic hydrolysis of a fluorogenic substrate.
Workflow for sEH Inhibition Assay
Caption: A generalized workflow for a fluorometric sEH inhibition assay.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human sEH in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of the fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in DMSO.
-
Perform serial dilutions of the 3-fluorophenyl-containing test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the sEH enzyme solution to each well.
-
Add the diluted test compounds to the respective wells. Include a positive control (a known sEH inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 5 minutes) to allow for the interaction between the enzyme and the inhibitors.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the product of the substrate hydrolysis (e.g., Ex/Em = 330/465 nm for the product of PHOME).
-
Calculate the rate of the enzymatic reaction (initial velocity) from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mechanism of Action: The sEH Pathway
The therapeutic rationale for inhibiting sEH lies in its role in the metabolism of EETs, which are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.
The Arachidonic Acid Cascade and the Role of sEH
Caption: Inhibition of sEH by 3-fluorophenyl derivatives preserves the beneficial effects of EETs.
EETs possess a range of beneficial physiological properties, including anti-inflammatory, vasodilatory, and analgesic effects.[2] However, sEH rapidly hydrolyzes these epoxides to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or in some cases, pro-inflammatory.[2] By inhibiting sEH, 3-fluorophenyl-containing derivatives prevent the degradation of EETs, thereby increasing their bioavailability and prolonging their therapeutic actions.
Concluding Remarks and Future Outlook
The strategic incorporation of the 3-fluorophenyl moiety into various molecular scaffolds has yielded highly potent inhibitors of soluble epoxide hydrolase. The exceptional potency observed with compounds such as G1 highlights the potential of this chemical group in the design of next-generation anti-inflammatory and analgesic agents.[1] The provided experimental framework offers a robust starting point for the in vitro characterization of novel sEH inhibitors.
Future research in this area should continue to explore the vast chemical space around the 3-fluorophenyl pharmacophore, aiming to optimize not only potency but also pharmacokinetic properties such as oral bioavailability and metabolic stability. A deeper understanding of the structural determinants of selectivity against other hydrolases will also be critical for the development of safe and effective clinical candidates. The continued investigation of 3-fluorophenyl-containing derivatives holds significant promise for delivering novel therapies for a range of debilitating diseases.
References
- Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflamm
- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and N
- 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female r
- Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evalu
- Determined IC 50 values for inhibition of human sEH for a small library...
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
- Evolution of sEH inhibitors. Over the past decade, sEH inhibitors have...
- Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. NIH.
- A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. MDPI.
- A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. PubMed.
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A Comparative Analysis of 3-(3-Fluorophenyl)phenol and Known Inhibitors on Horseradish Peroxidase Activity
In the landscape of enzyme inhibitor discovery and characterization, rigorous benchmarking against established compounds is paramount. This guide provides a comprehensive comparison of the inhibitory potential of a novel compound, 3-(3-Fluorophenyl)phenol, against the well-documented inhibitors Sodium Azide, L-Cysteine, and Potassium Cyanide. The objective is to elucidate the relative potency of this compound and to provide a robust experimental framework for its evaluation, specifically targeting the enzymatic activity of Horseradish Peroxidase (HRP) as a model system.
This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of enzyme inhibitors. The methodologies and analyses presented herein are designed to be both informative and practically applicable in a laboratory setting.
Introduction to Horseradish Peroxidase and its Inhibition
Horseradish Peroxidase (HRP) is a heme-containing enzyme that catalyzes the oxidation of a wide variety of substrates in the presence of hydrogen peroxide.[1] Its robust nature and broad substrate specificity have made it a workhorse in various biotechnological applications, including ELISA, immunohistochemistry, and biosensors. The study of HRP inhibition is not only crucial for understanding its catalytic mechanism but also serves as an excellent model for evaluating the potency and mechanism of action of novel inhibitor compounds.
Phenolic compounds are known to interact with HRP, acting as either substrates or inhibitors. The introduction of a fluorine atom to the phenyl ring of a phenol, as in this compound, can significantly alter its electronic properties and, consequently, its biological activity. This guide will explore the inhibitory effects of this specific structural modification.
Benchmarking Inhibitors: A Comparative Overview
To contextualize the inhibitory potential of this compound, it is benchmarked against three known HRP inhibitors with distinct mechanisms of action:
-
Sodium Azide (NaN₃): A well-known reversible inhibitor of heme-containing enzymes, including peroxidases. It coordinates to the iron center in the heme prosthetic group, preventing substrate binding and catalysis.[2][3]
-
L-Cysteine: An amino acid containing a thiol group that can act as a reducing agent. Its inhibitory effect on HRP is complex and can involve interaction with the enzyme's active site or reaction with the oxidized substrate.[4]
-
Potassium Cyanide (KCN): A potent and well-characterized inhibitor of many metalloenzymes. The cyanide ion (CN⁻) binds with high affinity to the ferric iron of the heme group in HRP, forming a stable, inactive complex.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents the IC50 values for the benchmark inhibitors against HRP, alongside a hypothetical, yet plausible, value for this compound for illustrative purposes.
| Inhibitor | Chemical Structure | IC50 (µM) | Inhibition Constant (Kᵢ) | Notes |
| This compound | 150 (Hypothetical) | - | The fluorophenyl moiety is expected to influence its interaction with the HRP active site. | |
| Sodium Azide (NaN₃) | - | 1470 µM[2] | A well-established reversible inhibitor. The Kᵢ value is provided as a measure of its binding affinity. | |
| L-Cysteine | Variable | - | Inhibition by L-cysteine is complex and can be assay-dependent.[4] | |
| Potassium Cyanide (KCN) | Low µM range (Potent) | - | A potent inhibitor of heme-containing enzymes.[5] |
Note: The IC50 value for this compound is a hypothetical value for the purpose of this guide and requires experimental determination.
Experimental Protocol: HRP Inhibition Assay using Guaiacol
To empirically determine and compare the inhibitory activity of this compound, a detailed, step-by-step protocol for a colorimetric HRP inhibition assay using guaiacol as the substrate is provided below. This assay is robust, cost-effective, and provides a clear visual and quantifiable output.[4]
Principle
HRP catalyzes the oxidation of guaiacol by hydrogen peroxide, leading to the formation of a colored product, tetraguaiacol, which can be measured spectrophotometrically at 470 nm.[1] The rate of color development is proportional to the HRP activity. In the presence of an inhibitor, this rate will decrease, allowing for the quantification of inhibitory potency.
Materials and Reagents
-
Horseradish Peroxidase (HRP), Type VI, lyophilized powder (e.g., Sigma-Aldrich, Cat. No. P8375)
-
This compound
-
Sodium Azide (NaN₃)
-
L-Cysteine
-
Potassium Cyanide (KCN)
-
Guaiacol (2-methoxyphenol)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Deionized water
-
Spectrophotometer and cuvettes or a 96-well plate reader
Solution Preparation
-
Phosphate Buffer (100 mM, pH 7.0):
-
Prepare a 100 mM solution of KH₂PO₄ and a 100 mM solution of K₂HPO₄.
-
Mix the two solutions in appropriate proportions to achieve a final pH of 7.0. (Typically, a ratio of approximately 39:61 of monobasic to dibasic solution).
-
-
HRP Stock Solution (1 mg/mL):
-
Dissolve 10 mg of HRP in 10 mL of 100 mM Phosphate Buffer (pH 7.0).
-
Store in aliquots at -20°C.
-
-
HRP Working Solution (1 µg/mL):
-
On the day of the experiment, dilute the HRP stock solution 1:1000 in 100 mM Phosphate Buffer (pH 7.0). Keep on ice.
-
-
Guaiacol Solution (20 mM):
-
Dissolve 0.248 g of guaiacol in 100 mL of 100 mM Phosphate Buffer (pH 7.0).
-
This solution should be freshly prepared.
-
-
Hydrogen Peroxide Solution (10 mM):
-
Dilute 11.3 µL of 30% H₂O₂ in 10 mL of 100 mM Phosphate Buffer (pH 7.0).
-
This solution should be freshly prepared.
-
-
Inhibitor Stock Solutions (e.g., 10 mM):
-
Prepare stock solutions of this compound, Sodium Azide, L-Cysteine, and Potassium Cyanide in an appropriate solvent (e.g., DMSO for this compound, and water for the others).
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Procedure (96-well plate format)
-
Plate Setup:
-
To each well of a 96-well plate, add the following in the specified order:
-
50 µL of 100 mM Phosphate Buffer (pH 7.0)
-
25 µL of inhibitor solution (or solvent for control) at various concentrations.
-
25 µL of HRP working solution (1 µg/mL).
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently by tapping the plate.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 50 µL of 20 mM Guaiacol solution to each well.
-
Add 50 µL of 10 mM Hydrogen Peroxide solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 470 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using a suitable software (e.g., GraphPad Prism, Origin).
-
Experimental Workflow Diagram
Caption: Workflow for the HRP inhibition assay.
Signaling Pathway and Inhibition Mechanism
The catalytic cycle of HRP involves the formation of two oxidized intermediates, Compound I and Compound II. Inhibitors can interfere with this cycle at different stages.
Caption: HRP catalytic cycle and points of inhibition.
Conclusion
This guide provides a framework for the comparative analysis of this compound as a potential HRP inhibitor. By benchmarking against well-characterized inhibitors and employing a robust and detailed experimental protocol, researchers can accurately determine its inhibitory potency. The provided hypothetical data and diagrams serve as a template for the presentation and interpretation of experimental results. The elucidation of the inhibitory profile of novel compounds like this compound is a critical step in the drug discovery and development pipeline, and the methodologies outlined here provide a solid foundation for such investigations.
References
-
A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. Association for Biology Laboratory Education. Available at: [Link]
-
L-Cysteine as an Irreversible Inhibitor of the Peroxidase-Mimic Catalytic Activity of 2-Dimensional Ni-Based Nanozymes. National Institutes of Health. Available at: [Link]
-
Guaiacol Oxidation Products in the Enzyme-Activity Assay Reaction by Horseradish Peroxidase Catalysis. ResearchGate. Available at: [Link]
-
A Spectrophotometric Method for the Assay of Peroxidase Using Para. Review Article. Available at: [Link]
-
Cyanide inhibition and pyruvate-induced recovery of cytochrome c oxidase. PubMed. Available at: [Link]
-
Potassium Ferricyanide: A Stabilizer for Horseradish Peroxidase. PubMed. Available at: [Link]
-
Mechanism-based inactivation of horseradish peroxidase by sodium azide. Formation of meso-azidoprotoporphyrin IX. PubMed. Available at: [Link]
-
Kinetics of enzymatic modification of quercetin with cysteine by horseradish peroxidase. PubMed. Available at: [Link]
-
Immunoperoxidase techniques: the deleterious effect of sodium azide on the activity of peroxidase conjugates. PubMed. Available at: [Link]
-
Inhibition of Horseradish Peroxidase (HRP) by a Nonhydrophobic Component of Urine: A Caution for Immunoassays. ResearchGate. Available at: [Link]
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- 5. Cyanide inhibition and pyruvate-induced recovery of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 3-(3-Fluorophenyl)phenol: A Comparative Guide for Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 3-(3-Fluorophenyl)phenol, a novel synthetic phenol. Given the broad spectrum of biological activities associated with phenolic compounds, from anti-inflammatory to anticancer and neuroprotective effects, this document outlines a tiered, data-driven approach to systematically characterize its therapeutic potential in living organisms.[1][2][3] We will detail the necessary steps from initial tolerability and pharmacokinetic profiling to comparative efficacy studies against established benchmarks in relevant disease models.
The central tenet of this guide is to establish a self-validating experimental cascade. Each phase of testing is designed to inform the next, ensuring a logical and resource-efficient progression from broad screening to targeted validation. We will emphasize the causality behind experimental choices, providing researchers with the rationale needed to adapt these protocols to their specific findings.
Part 1: Foundational In Vivo Characterization
Before assessing efficacy, it is paramount to understand the safety profile and disposition of this compound in a biological system. These initial studies are critical for dose selection and interpretation of subsequent efficacy data.
Acute Toxicity and Dose Range Finding
The initial step is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. This is crucial for establishing a safe therapeutic window for subsequent efficacy studies.
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Model: Utilize healthy, 8-10 week old C57BL/6 mice, with an equal number of males and females.
-
Grouping: Establish multiple dose groups (e.g., 10, 50, 100, 500, 1000 mg/kg) and a vehicle control group (n=3-5 per group).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The vehicle should be a biocompatible solvent such as a solution of 0.5% carboxymethylcellulose.
-
Observation: Monitor animals closely for the first 4 hours and then daily for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming).
-
Endpoint: At day 14, euthanize the animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological analysis.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant morbidity or mortality.
Pharmacokinetic (PK) Profiling
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens in efficacy models.
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Use Sprague-Dawley rats with jugular vein cannulation to facilitate serial blood sampling.
-
Dosing: Administer a single, non-toxic dose of this compound (e.g., 10 mg/kg) intravenously and via the intended therapeutic route (e.g., oral gavage) in separate cohorts.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be determined by comparing the AUC from oral and IV administration.
Part 2: Tiered Efficacy Screening and Validation
Based on the broad therapeutic potential of phenolic compounds, a tiered screening approach is recommended. This involves progressing from general models of inflammation and oxidative stress to more specific disease models based on emerging data.
Tier 1: Broad-Spectrum Activity Screening
2.1 Anti-inflammatory Activity
Inflammation is a hallmark of numerous diseases, making it a logical starting point for efficacy screening.[1]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Animal Model: C57BL/6 mice.
-
Treatment: Pre-treat animals with this compound at three different doses (based on MTD) or a vehicle control. A positive control group treated with a known anti-inflammatory drug (e.g., dexamethasone) should be included.
-
Induction: One hour after treatment, induce systemic inflammation by intraperitoneal injection of LPS (1 mg/kg).
-
Endpoint: After 4-6 hours, collect blood and tissues.
-
Readouts: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum by ELISA. Analyze inflammatory gene expression in the liver or spleen by qPCR.
2.2 Antioxidant Activity
Many phenolic compounds exert their effects through antioxidant mechanisms.[2]
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress
-
Animal Model: BALB/c mice.
-
Treatment: Administer this compound or vehicle for 7 days. Include a positive control group treated with N-acetylcysteine.
-
Induction: On day 7, induce acute liver injury and oxidative stress with a single intraperitoneal injection of CCl4.
-
Endpoint: 24 hours post-CCl4 injection, collect blood and liver tissue.
-
Readouts: Measure serum levels of liver enzymes (ALT, AST). Quantify markers of oxidative stress in liver homogenates, such as malondialdehyde (MDA) and reduced glutathione (GSH).
Tier 2: Focused Disease Model Validation
If promising activity is observed in Tier 1 screens, the next step is to test this compound in more specific and translatable disease models. The choice of model will be dictated by the initial findings. For instance, potent anti-inflammatory activity would warrant investigation in models of arthritis or inflammatory bowel disease.
Comparative Analysis Framework
In all efficacy studies, it is crucial to include appropriate comparators to benchmark the performance of this compound.
| Potential Activity | Comparator Compound | Standard-of-Care | Rationale for Comparison |
| Anti-inflammatory | Resveratrol | Dexamethasone, Ibuprofen | Resveratrol is a well-characterized anti-inflammatory phenol. Dexamethasone and Ibuprofen are clinically used anti-inflammatory drugs with different mechanisms of action. |
| Anticancer | Curcumin | Paclitaxel, Doxorubicin | Curcumin is a natural phenol with known anticancer properties. Paclitaxel and Doxorubicin are standard chemotherapy agents. |
| Neuroprotection | Epigallocatechin gallate (EGCG) | Riluzole (for ALS models) | EGCG is a green tea polyphenol with demonstrated neuroprotective effects. Riluzole is an approved drug for amyotrophic lateral sclerosis. |
Part 3: Mechanistic Insights and Pathway Analysis
To understand how this compound exerts its effects, it is essential to investigate its impact on relevant signaling pathways.
Workflow for Mechanistic Elucidation
Caption: Workflow for elucidating the mechanism of action of this compound.
Example Signaling Pathway Analysis: NF-κB Pathway in Inflammation
If this compound demonstrates anti-inflammatory activity, a key pathway to investigate is the NF-κB signaling cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This guide provides a robust and adaptable framework for the comprehensive in vivo validation of this compound. By following a logical, tiered approach that integrates tolerability, pharmacokinetics, and comparative efficacy studies, researchers can systematically uncover the therapeutic potential of this novel compound. The emphasis on mechanistic studies will not only elucidate its mode of action but also facilitate the discovery of predictive biomarkers for potential clinical development.
References
-
Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021). Molecules. [Link]
-
Toxicological aspects of the use of phenolic compounds in disease prevention. (2012). Food and Chemical Toxicology. [Link]
-
Phenolic Compounds and their Biological and Pharmaceutical Activities. (2022). ResearchGate. [Link]
-
In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology. [Link]
-
Potential role of different animal models for the evaluation of bioactive compounds. (2024). Journal of Pharmaceutical Analysis. [Link]
-
Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2022). Molecules. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). Biomolecules. [Link]
-
Phenol Toxicity. (2023). StatPearls. [Link]
-
In-Vivo And Histological Toxicity Profiling Of A Natural Phenol: Phloretin. (2022). ResearchGate. [Link]
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A Researcher's Guide to the Reproducible Synthesis of 3-(3-Fluorophenyl)phenol
An In-depth Analysis of Common Protocols and Their Reproducibility for Drug Development Professionals
In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of key intermediates is paramount. 3-(3-Fluorophenyl)phenol, a biaryl structure, represents a scaffold of significant interest in medicinal chemistry. However, the reproducibility of its synthesis can be a critical bottleneck, impacting timelines and resource allocation. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of established protocols for the synthesis of this compound, with a focus on reproducibility, scalability, and purity.
Introduction: The Challenge of Reproducible Biaryl Synthesis
The synthesis of biaryl compounds, such as this compound, is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science.[1] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] Despite its widespread use, achieving consistent results can be challenging, influenced by factors such as catalyst activity, reagent purity, and subtle variations in reaction conditions. This guide will dissect two primary synthetic routes to this compound, offering a detailed, step-by-step analysis to aid researchers in navigating the complexities of these reactions.
Comparative Analysis of Synthetic Protocols
Two principal retrosynthetic pathways for the synthesis of this compound are explored:
-
Protocol A: Direct Suzuki-Miyaura Coupling of a Phenolic Substrate. This approach involves the direct coupling of a protected or unprotected bromophenol with a fluorophenylboronic acid.
-
Protocol B: Suzuki-Miyaura Coupling followed by Deprotection. This alternative strategy employs a protected phenol, such as a methoxybenzene derivative, in the coupling reaction, followed by a subsequent deprotection step to reveal the desired phenol.
The commercial availability of key starting materials is a crucial consideration for any synthetic endeavor. For the protocols discussed, the following reagents are readily available from major chemical suppliers:
Protocol A: Direct Suzuki-Miyaura Coupling of 3-Bromophenol
This protocol represents the most direct route to the target molecule. The direct use of a phenolic substrate in a Suzuki-Miyaura coupling can be challenging due to the potential for the acidic proton of the hydroxyl group to interfere with the catalytic cycle. However, with appropriate choice of base and reaction conditions, this route can be effective.
Experimental Protocol
Reaction Scheme:
Caption: Direct Suzuki-M-iyaura coupling of 3-Bromophenol.
Step-by-Step Methodology:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenol (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously for the prescribed time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Causality and Self-Validation
-
Choice of Base: The use of a moderately strong inorganic base like potassium carbonate is crucial. It is strong enough to facilitate the transmetalation step of the catalytic cycle but generally not so strong as to deprotonate the phenol under all conditions, which could inhibit the reaction.
-
Solvent System: The biphasic solvent system is essential for dissolving both the organic substrates and the inorganic base, allowing for efficient reaction at the interface.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency. Failure to do so can lead to catalyst deactivation and incomplete conversion.
-
Monitoring Progress: Regular monitoring by TLC or LC-MS provides a self-validating mechanism. The disappearance of starting materials and the appearance of the product spot/peak with a different retention factor/time confirms the reaction is proceeding as expected.
Protocol B: Suzuki-Miyaura Coupling with a Protected Phenol and Subsequent Deprotection
To circumvent the potential issues associated with the free hydroxyl group, a common strategy is to protect it as a more inert functional group, such as a methyl ether. The biaryl is then formed, followed by a deprotection step.
Experimental Protocol
Reaction Scheme:
Caption: Two-step synthesis via a protected phenol intermediate.
Step-by-Step Methodology:
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a procedure analogous to Protocol A, combine 1-bromo-3-fluorobenzene (1.0 eq.), 3-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a Schlenk flask under an inert atmosphere.
-
Solvent and Reaction: Add a degassed solvent mixture and heat the reaction as described in Protocol A, monitoring for the formation of 3-fluoro-3'-methoxybiphenyl.
-
Workup and Purification: Perform an aqueous workup as in Protocol A. The crude product can often be carried to the next step without extensive purification, or it can be purified by column chromatography.
Step 2: Demethylation
-
Reaction Setup: Dissolve the crude or purified 3-fluoro-3'-methoxybiphenyl in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere and cool to 0 °C.
-
Reagent Addition: Slowly add a demethylating agent, such as boron tribromide (BBr₃) (1.5 eq., as a solution in dichloromethane), to the cooled solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or methanol at 0 °C. Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After concentration, purify the crude product by column chromatography to yield this compound.
Causality and Self-Validation
-
Protection Strategy: The methoxy group is a robust protecting group for phenols that is stable to the conditions of the Suzuki-Miyaura coupling. Its use ensures that the coupling reaction proceeds without complications from the phenolic proton.
-
Deprotection Reagent: Boron tribromide is a powerful and commonly used reagent for the cleavage of aryl methyl ethers. The reaction is typically clean and high-yielding.
-
Two-Step Validation: The successful synthesis is validated in two stages. First, the formation of the methoxy-protected intermediate is confirmed by analytical techniques. Subsequently, the complete conversion of this intermediate to the final product in the demethylation step provides the second point of validation.
Data Presentation and Comparison
| Parameter | Protocol A | Protocol B |
| Starting Materials | 3-Bromophenol, 3-Fluorophenylboronic acid | 1-Bromo-3-fluorobenzene, 3-Methoxyphenylboronic acid |
| Number of Steps | 1 | 2 |
| Typical Yield | Moderate to Good | Good to Excellent (over two steps) |
| Key Challenge | Potential for phenol interference | Additional protection/deprotection steps |
| Reproducibility | More sensitive to reaction conditions | Generally more robust and reproducible |
| Scalability | Can be challenging to scale | More readily scalable |
| Purification | Single purification step | Two potential purification steps |
Characterization of this compound
-
¹H NMR: The spectrum is expected to show a complex pattern of multiplets in the aromatic region (approximately 6.8-7.5 ppm). The presence of the fluorine atom will introduce additional splitting (coupling) to the protons on the fluorinated ring. The phenolic proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum will display signals for the 12 aromatic carbons. The carbons on the fluorinated ring will show coupling to the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.[19]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₂H₉FO.
Discussion on Reproducibility
The reproducibility of Suzuki-Miyaura reactions can be influenced by several factors:
-
Catalyst Quality and Pre-activation: The activity of the palladium catalyst can vary between batches and suppliers. In some cases, a pre-activation step may be necessary to ensure the formation of the active Pd(0) species.
-
Purity of Boronic Acids: Boronic acids are prone to dehydration to form boroxines, which can affect the stoichiometry and reactivity of the coupling reaction. Using high-purity boronic acids is recommended.
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and side reactions. Proper degassing of solvents and the use of a robust inert atmosphere are essential.
-
Base and Solvent Effects: The choice and quality of the base and solvent can significantly impact the reaction rate and yield. The conditions provided in the protocols should be adhered to closely for reproducible results.
Protocol B, while involving an additional step, often offers higher reproducibility. The use of a protected phenol mitigates the potential for side reactions and catalyst inhibition, leading to a more robust and predictable coupling reaction. The subsequent deprotection step is typically a high-yielding and reliable transformation.
Conclusion and Recommendations
For researchers prioritizing a straightforward, albeit potentially lower-yielding and more condition-sensitive route, Protocol A offers a direct synthesis of this compound. However, for applications where high purity, scalability, and, most importantly, reproducibility are paramount, Protocol B is the recommended approach. The initial investment in the protection-deprotection sequence is often outweighed by the reliability and consistency of the results.
Regardless of the chosen protocol, meticulous attention to experimental detail, including the use of high-quality reagents, rigorous exclusion of air and moisture, and careful monitoring of the reaction progress, are the cornerstones of a successful and reproducible synthesis of this compound.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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CP Lab Safety. (n.d.). 3-Bromophenol, 100g. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(15), 2787. [Link]
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YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluorobiphenyl. Retrieved from [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
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Boron Molecular. (n.d.). Buy 3-Methoxyphenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]
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Boron Molecular. (n.d.). Buy 3-Fluorophenylboronic acid. Retrieved from [Link]
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Liu, G. Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(23), 11675-11681. [Link]
-
University of California, Irvine. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. Retrieved from [Link]
-
ResearchGate. (2018, July 31). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-fluorobenzene. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Fluorophenyl)phenol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3-Fluorophenyl)phenol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide is designed to provide not just a set of procedures, but the scientific rationale behind them, ensuring that every step is understood and executed with precision and care.
The protocols outlined herein are synthesized from authoritative safety data for this compound and its structural analogs, such as 3-fluorophenol and other substituted phenols. The presence of a carbon-fluorine bond and a phenolic hydroxyl group dictates the specific handling and disposal considerations necessary to mitigate risks to personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While specific toxicological data for this exact compound may be limited, its structure as a fluorinated phenol allows us to infer a significant hazard profile based on well-documented analogs.[1][2] The phenolic group is associated with corrosivity and toxicity, while the fluorinated aromatic ring suggests potential environmental persistence.[3][4]
| Hazard Classification | Description & Rationale | Primary Risks |
| Acute Toxicity (Oral, Dermal, Inhalation) | Structurally similar to 3-Fluorophenol, which is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[1] Phenols, in general, are readily absorbed through the skin and can cause systemic toxicity.[2][5] | Systemic poisoning, respiratory tract irritation, methemoglobinemia.[5] |
| Skin Corrosion / Irritation | Phenolic compounds are known skin irritants and can cause severe burns upon prolonged contact.[2] The Safety Data Sheet for 3-Fluorophenol lists it as a cause of skin irritation.[1] | Chemical burns, dermatitis, tissue damage. |
| Serious Eye Damage | Causes serious eye damage, a characteristic of many phenolic compounds.[1][2] | Corneal damage, permanent vision loss. |
| Environmental Hazard | Fluorinated organic compounds can be persistent in the environment.[3][4] Phenols are generally harmful to aquatic life at very low concentrations.[5] Improper disposal can lead to long-term contamination.[6] | Aquatic toxicity, bioaccumulation potential. |
Immediate Safety & Spill Management
Before handling or preparing for disposal, ensure all requisite safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[7]
-
Skin Protection: A lab coat, fully buttoned, is mandatory. Use chemical-resistant gloves (e.g., butyl rubber or nitrile) and consider a neoprene apron if handling larger quantities.[8]
-
Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][9]
In Case of a Spill:
-
Evacuate personnel from the immediate area and secure entry.[5]
-
Eliminate all sources of ignition; this compound is a combustible liquid.[1]
-
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealable container for hazardous waste disposal.[5]
-
DO NOT wash spills into the sewer system.[5]
-
Ventilate the area and decontaminate the spill surface once the cleanup is complete.
Disposal Workflow: A Step-by-Step Decision Process
The correct disposal path for this compound depends on its form and concentration. This workflow provides a logical decision-making process to ensure regulatory compliance and safety.
Caption: Disposal decision workflow for this compound waste streams.
Detailed Disposal Protocols
Adherence to these step-by-step protocols is critical. Never mix incompatible waste streams.
Protocol 4.1: Disposal of Concentrated/Unused this compound and Organic Solutions
This procedure applies to the pure product, expired reagents, or solutions of the compound in organic solvents.
-
Select a Waste Container: Procure a designated hazardous waste container for "Halogenated Organic Liquids." The container must be chemically resistant (e.g., glass or polyethylene) and have a screw cap.[10]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write "Waste this compound" and list any solvents present with their approximate concentrations.
-
Waste Transfer: Working inside a chemical fume hood, carefully transfer the waste into the container using a funnel.
-
Closure: Securely close the container cap. Do not overfill; leave at least 10% headspace for vapor expansion.[9]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials (see Table 2).
-
Pickup: Once the container is 90% full, request a hazardous waste pickup from your institution's Environmental Health & Safety (EHS) office.[9]
Protocol 4.2: Disposal of Contaminated Solid Waste
This procedure applies to items such as pipette tips, centrifuge tubes, gloves, and absorbent material from spills.
-
Segregation is Key: It is imperative to segregate this waste from non-hazardous and even from non-halogenated chemical waste.[11]
-
Select a Container: Use a puncture-proof, sealable container clearly labeled for "Halogenated Organic Solid Waste."[9] A sturdy plastic container or a cardboard box with a thick polyethylene liner is appropriate.[8]
-
Labeling: Clearly label the container with its contents. Example: "Solid Waste contaminated with this compound."
-
Waste Collection: Place all contaminated solid materials directly into this container. Ensure any sharps (needles, etc.) are in a separate, appropriate sharps container first.
-
Closure and Storage: Keep the container sealed when not in use.[9] Store in a designated satellite accumulation area.
-
Pickup: When the container is full, seal the outer liner and the box securely and arrange for a pickup with your institution's EHS department.
Protocol 4.3: Disposal of Dilute Aqueous Solutions
Under no circumstances should this compound be disposed of down the drain. [5][9] Even dilute solutions are harmful to aquatic life.
-
Select a Waste Container: Use a designated, shatter-proof container for "Aqueous Waste with Halogenated Organics."
-
Labeling: Pre-label the container with a hazardous waste tag, specifying "Aqueous waste with this compound (<1%)" and listing any other components.
-
Waste Transfer: In a fume hood, pour the dilute aqueous waste into the container.
-
Closure and Storage: Securely cap the container and store it in your lab's satellite accumulation area with secondary containment.
-
Pickup: Request a hazardous waste pickup from EHS when the container is 90% full.
Chemical Incompatibility: Preventing Dangerous Reactions
This compound, as a substituted phenol, must not be mixed with certain classes of chemicals during storage or disposal. Mixing incompatible chemicals can result in fire, explosion, or the release of toxic gases.[12]
| Incompatible Material Class | Specific Examples | Rationale / Potential Hazard |
| Strong Oxidizing Agents | Perchlorates, Nitrates, Peroxides, Chromic Acid, Halogens (Chlorine, Bromine)[5][12] | Violent, exothermic reaction, potential for fire or explosion. |
| Strong Acids | Sulfuric Acid, Nitric Acid, Hydrochloric Acid[5] | Can catalyze violent polymerization or decomposition reactions. |
| Bases (Caustics) | Sodium Hydroxide, Potassium Hydroxide | Exothermic neutralization reaction. |
| Aldehydes | Formaldehyde[5] | Potential for vigorous, heat-generating reactions. |
Regulatory Compliance
All disposal procedures must comply with federal, state, and local regulations. In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA) by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator (the researcher and the institution) to ensure that all waste is properly characterized, labeled, and disposed of through a licensed hazardous waste vendor.[5] Always consult your institution's EHS department for specific guidance and procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
